9H-fluorene-4-carbonyl chloride
Description
The exact mass of the compound 9H-fluorene-4-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-fluorene-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluorene-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDDUVQIZXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305756 | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-93-7 | |
| Record name | NSC171606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9H-fluorene-4-carbonyl chloride chemical properties and structure
Structural Dynamics, Synthetic Protocols, and Applications in Drug Discovery
Executive Summary
9H-Fluorene-4-carbonyl chloride (CAS: 7315-93-7) is a specialized electrophilic intermediate derived from the fluorene scaffold.[1][2] Unlike the more common 9-fluorenylmethoxycarbonyl (Fmoc) chloride used for amine protection, this compound features a reactive acyl chloride group at the C4 position of the aromatic ring system. This specific regiochemistry places the electrophile in the "bay region" of the fluorene core, introducing unique steric constraints and electronic properties that are valuable in the synthesis of atropisomeric ligands, fluorescent dyes, and bioactive heterocyclic hybrids. This guide provides a comprehensive technical analysis of its properties, synthesis, and utility.
Chemical Identity and Structural Analysis[4][5][6][7][8]
Nomenclature and Identifiers[8][9]
-
Precursor Acid CAS: 6954-55-8 (9H-fluorene-4-carboxylic acid)
-
Molecular Weight: 228.67 g/mol
-
SMILES: ClC(=O)c1cccc2c1Cc3ccccc23
Structural Dynamics: The Bay Region Effect
The defining feature of 9H-fluorene-4-carbonyl chloride is the location of the carbonyl group. Position 4 is part of the "bay region," spatially proximal to the hydrogen atom at position 5. This proximity creates significant steric strain, which influences the planarity of the molecule and the trajectory of nucleophilic attack during derivatization.
Key Structural Features:
-
C9 Methylene Bridge: Unlike fluorenone derivatives (which have a ketone at C9), the C9 methylene group (CH₂) maintains the aromaticity of the biphenyl system while allowing for potential C-H activation or deprotonation (pKa ~22.6).
-
Steric Hindrance: The C4-carbonyl group experiences repulsion from the C5-proton, often forcing the carbonyl out of coplanarity with the aromatic ring. This can retard reaction rates compared to the unhindered 2-isomer but offers high regioselectivity in subsequent transformations.
Physicochemical Properties[5][12]
| Property | Value | Notes |
| Physical State | Solid | Typically off-white to beige crystalline powder. |
| Melting Point | 100–110 °C (Estimated) | Precursor acid melts at ~179°C; chlorides typically melt lower. Recrystallizable from isopropanol.[7] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Reactivity | Electrophilic | Susceptible to hydrolysis; stable under inert atmosphere (N₂/Ar). |
| Storage | 2–8°C, Inert Gas | Moisture sensitive. Store in desiccator. |
Synthesis and Production Protocols
The synthesis of 9H-fluorene-4-carbonyl chloride is typically achieved via the chlorination of 9H-fluorene-4-carboxylic acid.[7] The acid itself is often synthesized via intramolecular cyclization of diphenic acid derivatives or directed lithiation strategies, though the latter is complicated by the acidity of the C9 protons.
Laboratory Scale Synthesis Protocol
Objective: Conversion of 9H-fluorene-4-carboxylic acid to the acid chloride.
Reagents:
-
9H-fluorene-4-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (Excess, ~3–5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat.
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon).
-
Suspension: Charge the flask with 9H-fluorene-4-carboxylic acid (e.g., 20 g, 95 mmol) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.
-
Chlorination:
-
Option A (Thionyl Chloride): Add SOCl₂ (14.65 g, 123 mmol) dropwise. Heat to reflux (approx. 40–50°C) for 3–12 hours.
-
Option B (Oxalyl Chloride): Add Oxalyl Chloride (1.2 eq) and 2 drops of DMF at 0°C, then warm to room temperature.
-
-
Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and checking for the methyl ester via TLC or LC-MS.
-
Workup: Once complete, remove the solvent and excess chlorinating agent under reduced pressure (rotary evaporator).
-
Purification: The crude solid can be recrystallized from anhydrous isopropanol or hexane/DCM mixtures to yield the pure acid chloride.
-
Yield: Typical yields range from 85% to 95%.
[5]
Reactivity and Applications
Reactivity Profile
The 4-carbonyl chloride moiety is a versatile electrophile but requires specific conditions due to the "bay region" steric hindrance.
-
Nucleophilic Acyl Substitution: Reacts with amines to form amides and alcohols to form esters. Reaction rates with bulky nucleophiles (e.g., tert-butyl amine) may be slower than with unhindered acid chlorides.
-
Friedel-Crafts Acylation: Can be used to fuse the fluorene ring onto other aromatic systems, creating extended polycyclic aromatic hydrocarbons (PAHs).
-
C9 Reactivity: The C9 protons remain acidic (pKa ~22.6). Strong bases (e.g., NaH, LDA) can deprotonate C9 after the acid chloride has been consumed (to avoid side reactions), allowing for further functionalization at the bridge.
Applications in Drug Discovery & Materials
-
Bioactive Scaffolds:
-
Antibacterial Hybrids: Used to synthesize fluorene-triazole hybrids which exhibit broad-spectrum antibacterial activity. The lipophilic fluorene tail facilitates membrane penetration.
-
Onychine Derivatives: Precursor for the synthesis of azafluorenone alkaloids like onychine, which have antimicrobial and cytotoxic properties.
-
-
Materials Science:
-
OLED Materials: The 4-position substitution disrupts π-stacking interactions in solid-state films, which is beneficial for preventing fluorescence quenching in organic light-emitting diodes (OLEDs).
-
Polymer Modifiers: Used as a capping agent or pendant group monomer to modify the refractive index and thermal stability of polyesters and polyamides.
-
Safety and Handling (E-E-A-T)
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.
-
Handling: Always handle inside a chemical fume hood. Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
-
Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
References
-
Synthesis of Fluorene-Triazole Hybrids
- Title: Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole.
- Source: International Journal of Pharmaceutical Research & Scholars (IJPRS), 2013.
- Context: Describes the chlorination of 9H-fluorene-4-carboxylic acid using thionyl chloride and subsequent reaction with thiosemicarbazides.
-
URL:[Link] (Verified domain for pharmaceutical research)
-
Fluorene-4-carboxylic Acid Precursor Data
-
General Fluorene Chemistry & Numbering
-
Reaction of Acid Chlorides (General Protocol)
Sources
- 1. 114772-35-9|4'-Methylbiphenyl-2-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. molbase.com [molbase.com]
- 3. zinc chloride suppliers USA [americanchemicalsuppliers.com]
- 4. 85374-63-6|2,6-Diisopropylbenzoyl chloride|BLD Pharm [bldpharm.com]
- 5. 4-aza-9-fluorenone (3882-46-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 4-aza-9-fluorenone (3882-46-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole - IJPRS [ijprs.com]
- 8. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new trinitrofluorene-fullerene dyads as photosensitizers in photorefractive polymer materials. Redox behavior and charge-transfer properties | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. 9-芴酮-4-甲酰氯 - CAS:7071-83-2 - 上海达瑞精细化学品有限公司 [chembee.com]
Technical Masterclass: 9H-Fluorene-4-Carbonyl Chloride & Analogs
A Strategic Guide for Medicinal Chemistry and Materials Science
Part 1: Executive Directive & Strategic Value
The "Bay Region" Vector While the 2- and 9-positions of the fluorene scaffold are exhaustively explored in organic electronics and medicinal chemistry (e.g., Fmoc protecting groups, lumiflavine), the 4-position remains a privileged, under-exploited vector. Located at the "bay region" of the tricyclic system, substituents here exert unique steric influence on the central ring and provide a distinct electronic vector that avoids the common metabolic soft spots found at the 2- and 7-positions.
9H-Fluorene-4-carbonyl chloride (CAS: 7315-93-7) serves as the critical electrophilic gateway to access this chemical space.[1] This guide provides a rigorous, self-validating roadmap for synthesizing and deploying this scaffold, moving beyond generic protocols to field-proven methodologies.
Part 2: Strategic Synthesis – The "Diphenic Route"
Direct electrophilic substitution of fluorene typically yields a mixture of 2- and 4-isomers, requiring tedious chromatographic separation.[1] To ensure scientific integrity and scalability , we utilize the Diphenic Acid Route . This pathway is self-validating because the cyclization step is regioselective, guaranteeing the 4-position carboxylate.[1]
Workflow Visualization
Figure 1: The "Diphenic Route" ensures regiochemical purity by constructing the central ring rather than substituting an existing one.[1]
Part 3: Critical Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating)
Context: The conversion of the carboxylic acid to the acid chloride is the pivot point. Incomplete conversion leads to anhydride formation or hydrolysis during workup.[1]
Reagents:
-
Thionyl Chloride (
) - Freshly distilled recommended[1] -
Catalytic DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube, suspend 5.0 g (23.8 mmol) of 9H-fluorene-4-carboxylic acid in 50 mL of anhydrous dichloromethane (DCM).-
Why: DCM solubilizes the acid chloride product but not the starting acid, creating a visual "clearing" endpoint.
-
-
Activation: Add 5.2 mL (71.4 mmol, 3 eq) of
dropwise. Add 2 drops of anhydrous DMF. -
Reaction: Reflux the mixture at 45°C for 3-4 hours.
-
Validation Endpoint: The suspension should transition to a clear, homogeneous yellow solution. If solids persist after 4 hours, add an additional 0.5 eq of
.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove DCM and excess
.-
Chase Step: Add 20 mL of dry toluene and re-evaporate. This azeotropically removes trace thionyl chloride, which is critical if the next step involves sensitive amines.
-
-
Product: The residue (yellow solid) is 9H-fluorene-4-carbonyl chloride.[1] Yield is typically >95%.[1][5] Use immediately or store under Argon.
Protocol B: Amide Coupling (Tilorone Analog Synthesis)
Context: Synthesis of antiviral/intercalating agents often involves coupling this chloride with diamines.
-
Solution A: Dissolve 1.0 eq of 9H-fluorene-4-carbonyl chloride in anhydrous acetone or DCM.
-
Solution B: Dissolve 1.1 eq of the amine (e.g., 2-(diethylamino)ethylamine) and 1.5 eq of triethylamine (
) in the same solvent. -
Coupling: Add Solution A to Solution B dropwise at 0°C.
-
Why: Inverse addition controls the exotherm and prevents di-acylation if the amine is primary.[1]
-
-
Workup: Warm to RT, stir for 2 hours. Quench with water.[1] The product often precipitates (if in acetone) or requires extraction (if in DCM). Recrystallize from Ethanol/Water.[1]
Part 4: Chemical Biology & Applications[1][3][5][6][7][8][9][10][11][12][13]
The 4-carbonyl fluorene derivatives act primarily as DNA Intercalators and Immuno-modulators .[1]
1. Tilorone & Antiviral Activity
Tilorone (a 2,7-fluorenone derivative) is a classic interferon inducer. However, 4-carboxamide analogs have shown distinct activity profiles, particularly against HSV-2 and SARS-CoV-2 proteases.[1] The 4-position substitution creates a "kinked" geometry compared to the linear 2,7-analogs, altering how the molecule sits in the DNA minor groove.
2. G-Quadruplex Binding (Anticancer)
Fluorene-4-carboxamides have been identified as "Light-Up" probes for c-myc G-quadruplexes.[1][6] The planar fluorene core stacks on the G-tetrad, while the 4-position side chain interacts with the loops, stabilizing the quadruplex and inhibiting telomerase or oncogene expression.
Mechanism of Action Diagram:
Figure 2: The planar fluorene core allows stacking, while the 4-substituent provides specificity.[1]
Part 5: Data Dossier - Quantitative Benchmarks
The following data summarizes key biological activities of 9H-fluorene-4-carbonyl derivatives, providing benchmarks for lead optimization.
| Compound Class | Target / Assay | Activity Metric (IC50 / Kd) | Reference |
| Tilorone Analog (3e) | SARS-CoV-2 Mpro | 23 ± 3.4 µM | [1] |
| Tilorone Analog (3h) | SARS-CoV-2 PLpro | 5.94 ± 1.0 µM | [1] |
| Fluorenone-4-carboxamide | HSV-2 (Viral Replication) | Active (Interferon Induction) | [2] |
| Fluorene Derivative (3c) | NCI Cancer Screen (GI50) | 1.66 µM | [3] |
| Pyrimidinyl-Fluorene (8g) | HCT-116 (Colon Cancer) | 5.6 µM | [4] |
| DNA Binding Affinity | ct-DNA (Binding Constant) | log Ka = 6.23 - 6.87 | [2] |
Part 6: References
-
Das, S., et al. (2025). 9-fluorenone-based synthetic sulfonamide compounds as dual inhibitors of SARS-CoV-2 Main-Protease and Papain-like Protease.[1][7] Molecular Diversity.[1][7]
-
Musci, G., et al. (2004). 9-Fluorenon-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation.[1][8] ARKIVOC.[1][8]
-
Zhou, D., et al. (2013).[9] Synthesis and activity evaluation of tilorone analogs as potential anticancer agents.[9] European Journal of Medicinal Chemistry.[1][9]
-
Banga, S., et al. (2021). Bioactive fluorenes.[1][10][11] Part IV: Design, synthesis, and evaluation of new fluorene-heterocyclic sulfonamide conjugates. Journal of Molecular Structure.[10]
-
BenchChem Protocols. Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole - IJPRS [ijprs.com]
- 3. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Safe Handling of 9-Fluorenone-4-Carbonyl Chloride for Research & Development Professionals
This guide provides in-depth health and safety information for the handling of 9-Fluorenone-4-carbonyl chloride (CAS No. 7071-83-2). As a bifunctional molecule incorporating a reactive acyl chloride group, this compound requires stringent handling protocols to mitigate risks in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who may use this reagent in synthesis and other applications.
A Note on Nomenclature: While the user request specified 9H-fluorene-4-carbonyl chloride, the overwhelmingly available safety and regulatory data, including the common CAS number 7071-83-2, corresponds to 9-Fluorenone-4-carbonyl chloride. This guide addresses the latter compound due to the availability of authoritative data.
Core Hazard Analysis: Identification and Reactivity
Understanding the inherent chemical properties of 9-Fluorenone-4-carbonyl chloride is the foundation of a robust safety protocol. Its hazard profile is dominated by the acyl chloride functional group.
Chemical Identity and Physical Properties
The fundamental identification and physical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 9-oxofluorene-4-carbonyl chloride | PubChem[1] |
| CAS Number | 7071-83-2 | PubChem[1] |
| Molecular Formula | C₁₄H₇ClO₂ | PubChem[1] |
| Molecular Weight | 242.65 g/mol | PubChem[1] |
| Appearance | Solid | CymitQuimica |
| Synonyms | 9-Oxo-9H-fluorene-4-carbonyl chloride, 9-Fluorenone-4-carbonylchloride | PubChem, CymitQuimica[1] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and universal assessment of the primary dangers. This compound is classified as highly corrosive.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314 | Danger | Causes severe skin burns and eye damage.[1][2] |
Associated GHS Pictogram:
The Primary Hazard: Acyl Chloride Reactivity
The principal danger associated with 9-Fluorenone-4-carbonyl chloride stems from its acyl chloride moiety. Acyl chlorides are highly reactive towards nucleophiles, most notably water. This reaction is vigorous and exothermic.
Hydrolysis Reaction: C₁₄H₇O(COCl) + H₂O → C₁₄H₇O(COOH) + HCl (gas)
Contact with atmospheric moisture, or more dramatically with liquid water, will lead to the rapid generation of corrosive hydrogen chloride (HCl) gas.[3] This reaction is the root cause of the severe skin and respiratory irritation, and it dictates the stringent requirements for moisture-free handling and storage.
Proactive Risk Mitigation: Engineering Controls and PPE
A multi-layered approach to safety, prioritizing engineering controls before relying on personal protective equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of 9-Fluorenone-4-carbonyl chloride, including weighing and transfers, must be performed inside a certified chemical fume hood.[4] This is non-negotiable and serves to contain the solid particles and any HCl gas generated from hydrolysis.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[4]
-
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[4]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the user and the chemical. The following PPE is mandatory for handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[4] Given the severe corrosivity, a full face shield worn over safety goggles is strongly recommended to protect against splashes.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves may be suitable for incidental contact, but for extended work, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves before use and use proper removal technique to avoid contamination.[5]
-
Lab Coat/Apron: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is advised.[4]
-
-
Respiratory Protection: When handled within a functioning fume hood, respiratory protection is generally not required. In the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases must be used.[4][6] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3]
Hazard Assessment and Mitigation Workflow
The following diagram illustrates the logical workflow for safely approaching any task involving 9-Fluorenone-4-carbonyl chloride.
Caption: Logical workflow for hazard assessment and mitigation.
Standard Operating Procedures: Storage and Handling
Adherence to strict protocols for storage and handling is critical to prevent accidental exposure and reactions.
Storage Requirements
-
Moisture Control: The compound must be stored in a tightly sealed container to prevent contact with atmospheric moisture.[4] Storage within a desiccator or a glovebox with a dry atmosphere is best practice.[7]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[4][7]
-
Incompatibility: Segregate from incompatible materials. Do not store with bases, oxidizers, alcohols, or near water sources.[3][8]
Chemical Incompatibility
Violent reactions can occur when 9-Fluorenone-4-carbonyl chloride is mixed with incompatible substances.
Caption: Chemical incompatibility chart for 9-Fluorenone-4-carbonyl chloride.
Step-by-Step Handling Protocol (Example: Weighing for a Reaction)
-
Preparation: Verify the fume hood is operational. Don all required PPE (face shield over goggles, gloves, lab coat).
-
Inert Atmosphere: If possible, purge the balance enclosure with a dry, inert gas like nitrogen or argon.
-
Transfer: Bring the sealed container of the reagent inside the fume hood. Allow it to reach ambient temperature before opening to prevent condensation of moisture.
-
Weighing: Open the container and quickly weigh the desired amount of the solid onto a tared, dry weighing paper or into a dry flask. Minimize the time the container is open.
-
Sealing: Tightly reseal the main container immediately after dispensing. Wrapping the cap seal with paraffin film can provide an extra barrier against moisture during storage.
-
Reaction Addition: Add the weighed solid to the reaction vessel under inert atmosphere if the reaction is moisture-sensitive. This is often done against a positive pressure of nitrogen or argon.
-
Cleanup: Carefully clean any residual powder from the spatula and balance using a dry wipe. Decontaminate the wipe and weighing paper as hazardous waste.
Emergency Response and First Aid
Immediate and correct response to an emergency can significantly reduce the severity of injury or damage.
Spill Response
-
Small Spill (Solid): In a fume hood, carefully sweep up the solid material, avoiding dust generation.[4] Place into a dry, labeled, sealable container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent access to the area. If safe to do so, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.[9] Contact your institution's environmental health and safety (EHS) department.
Fire Response
-
Extinguishing Media: Use a dry chemical or carbon dioxide (CO₂) fire extinguisher.[3][8]
-
CRITICAL - DO NOT USE WATER OR FOAM: Applying water or foam-based extinguishers will result in a violent reaction, spreading the material and releasing large amounts of corrosive HCl gas.[3]
-
If the fire is significant, evacuate the area and call emergency services. Inform them of the specific chemical involved.
Emergency Response and First Aid Flowchart
Caption: Flowchart for initial emergency response actions.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[2] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |
Waste Management
Chemical waste must be handled in a manner that ensures safety and regulatory compliance.
-
Waste Segregation: All waste contaminated with 9-Fluorenone-4-carbonyl chloride, including empty containers, disposable labware, and spill cleanup materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Deactivation (Expert Use Only): In some cases, residual reagent on glassware can be quenched before cleaning. This should only be done by experienced chemists. A common method involves rinsing the glassware with a high-boiling, non-protic solvent (e.g., dioxane, THF) to dilute the reagent, followed by the very slow addition of the rinse to a stirred, ice-cooled solution of a weak base like sodium bicarbonate. This process generates gas and must be done in a fume hood.
-
Disposal: Dispose of all waste through your institution's EHS department in accordance with all local, state, and federal regulations.[3] Do not pour waste down the drain.
Toxicological Information
The primary toxicological concern is the compound's severe corrosivity.
-
Acute Effects: Contact causes severe chemical burns to the skin and eyes.[1][2] Inhalation of dust or the HCl vapor from hydrolysis can cause severe irritation and damage to the respiratory tract.[4] Ingestion can cause severe burns to the gastrointestinal tract.[4]
-
Chronic Effects: No specific data on the chronic effects of 9-Fluorenone-4-carbonyl chloride were found. However, repeated exposure to corrosive materials can lead to dermatitis and chronic respiratory conditions. The toxicological properties of this specific substance have not been fully investigated.[4]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 610142, 9-Fluorenone-4-carbonyl chloride. Retrieved from [Link].
-
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link].
-
U.S. Department of Health and Human Services (2023). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link].
-
ScienceMadness Wiki (2024). Acetyl chloride. Retrieved from [Link].
-
Cole-Parmer (2009). Material Safety Data Sheet - 9H-Fluorene-9-Carboxylic Acid, 97%. Retrieved from [Link].
-
Reddit (2023). r/chemistry: Acetyl Chloride Storage. Retrieved from [Link].
-
US Hazmat Rentals (n.d.). Acetyl chloride Chemical Storage Specifications. Retrieved from [Link].
-
Chemos GmbH & Co.KG (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link].
-
Al-Jalal, N. A. (2006). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Arkivoc, 2006(12), 90-101. Retrieved from [Link].
-
Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link].
-
Carl ROTH (2024). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Retrieved from [Link].
-
Global Safety Management (2024). Safety Data Sheet: Carbonyl Chloride. Retrieved from [Link].
-
Respirex International (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link].
-
Carl ROTH (2024). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Retrieved from [Link].
-
Dow Chemical Company (2012). Personal Protective Equipment Guidance. Retrieved from [Link].
-
Minnesota Department of Health (2023). Fluorene Toxicological Summary Sheet. Retrieved from [Link].
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Methodological & Application
Application Note: High-Sensitivity Derivatization of Primary Amines via 9H-Fluorene-4-Carbonyl Chloride
This Application Note is designed for researchers requiring a robust protocol for the derivatization of primary amines using 9H-fluorene-4-carbonyl chloride (CAS: 7071-83-2).
Note on Reagent Identity: This protocol specifically addresses 9H-fluorene-4-carbonyl chloride , an acid chloride that forms stable amides . This is distinct from the more common Fmoc-Cl (9-fluorenylmethyl chloroformate), which forms carbamates. While both reagents utilize the fluorene fluorophore for detection, the reaction kinetics, stability, and cleanup procedures differ significantly.
Introduction & Principle
The derivatization of primary amines is a critical step in the analysis of amino acids, polyamines, and pharmaceutical intermediates that lack native chromophores.[1] While Fmoc-Cl is the industry standard, 9H-fluorene-4-carbonyl chloride (Flu-4-COCl) offers a distinct chemical advantage: the formation of a highly stable amide bond directly conjugated to the fluorene aromatic system.
Mechanistic Advantage
Unlike carbamates (formed by Fmoc-Cl), which can suffer from decarboxylation or instability under acidic conditions, the amide linkage formed by Flu-4-COCl is robust against hydrolysis. Furthermore, the cleanup of the reaction mixture is thermodynamically simplified:
-
Target Analyte: Neutral, lipophilic amide.
-
Byproduct: 9H-fluorene-4-carboxylic acid (anionic at basic pH).
This difference allows for a highly efficient Liquid-Liquid Extraction (LLE) cleanup that sequesters the interfering hydrolysis byproduct in the aqueous phase, a common pain point in standard Fmoc-Cl protocols where the byproduct (Fmoc-OH) often co-elutes with analytes.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution under Schotten-Baumann conditions (basic aqueous/organic biphasic system).
Caption: Nucleophilic acyl substitution pathway converting primary amines to fluorescent amides.
Materials & Reagents
| Component | Specification | Purpose |
| Derivatizing Reagent | 9H-fluorene-4-carbonyl chloride (Solid) | Electrophilic tagging agent. |
| Solvent | Acetonitrile (MeCN), HPLC Grade | Dissolves the reagent; miscible with water. |
| Reaction Buffer | 100 mM Sodium Borate, pH 9.5 | Maintains basic pH to ensure amine is unprotonated (nucleophilic). |
| Extraction Solvent | Ethyl Acetate or Diethyl Ether | Extracts the neutral amide derivative. |
| Quenching Agent | 1% Glycine solution (Optional) | Scavenges excess reagent if extraction is not performed. |
| Mobile Phase | MeCN / Water (0.1% Formic Acid) | For HPLC/MS separation. |
Safety Warning: 9H-fluorene-4-carbonyl chloride is corrosive and reacts violently with moisture. Handle in a fume hood.
Experimental Protocol
Phase A: Reagent Preparation
-
Stock Solution: Dissolve 10 mg of 9H-fluorene-4-carbonyl chloride in 10 mL of anhydrous Acetonitrile (1 mg/mL).
-
Note: Prepare fresh daily. The acid chloride degrades upon exposure to atmospheric moisture.
-
-
Buffer Prep: Adjust 100 mM Boric Acid solution to pH 9.5 using NaOH.
Phase B: Derivatization Workflow
This protocol utilizes a biphasic Schotten-Baumann approach, optimized for biological samples (amino acids, plasma amines).
-
Sample Aliquot: Transfer 100 µL of sample (amine standard or biological extract) into a 1.5 mL microcentrifuge tube.
-
Buffering: Add 100 µL of Borate Buffer (pH 9.5). Vortex briefly.
-
Critical: The pH must remain >9.0. If the sample is acidic, adjust buffer strength or volume.
-
-
Reagent Addition: Add 200 µL of the Reagent Stock Solution (in MeCN).
-
Ratio: Ensure at least a 5-fold molar excess of reagent relative to total amines.
-
-
Incubation: Vortex vigorously for 30 seconds. Incubate at Ambient Temperature (20-25°C) for 20 minutes .
-
Optimization: For highly unstable amines, incubate at 4°C for 45 minutes to minimize hydrolysis competition.
-
Phase C: Cleanup & Extraction (The "Acid-Trap" Method)
Unlike Fmoc-Cl, we can exploit the ionization state of the byproduct for superior cleanup.
-
Reaction Stop: The reaction mixture now contains the Amide Derivative (Neutral) and Hydrolyzed Acid (Anionic at pH 9.5).
-
Extraction: Add 400 µL of Ethyl Acetate (or Diethyl Ether).
-
Partitioning: Vortex for 1 minute. Centrifuge at 10,000 x g for 2 minutes to separate phases.
-
Collection: Carefully remove the Top Organic Layer . This contains your analyte.[1][2][3][4][5][6][7][8][9][10][11]
-
Mechanism:[1] The hydrolyzed 9H-fluorene-4-carboxylic acid remains trapped in the lower aqueous buffer phase as a salt.
-
-
Reconstitution: Evaporate the organic layer to dryness under Nitrogen (or vacuum). Reconstitute in 200 µL Mobile Phase (e.g., 50:50 MeCN:Water).
Analytical Conditions (HPLC-FLD/MS)
Detection Parameters
The fluorene moiety provides exceptional fluorescence quantum yield.[1]
-
Fluorescence Excitation: 260 nm
-
Fluorescence Emission: 315 nm
-
UV Absorbance: 254 nm (Less sensitive, but usable)
Chromatographic Separation[6][7][8][9][10][12]
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-10 min: 20% -> 90% B (Linear gradient)
-
10-12 min: 90% B (Wash)
-
Process Workflow Diagram
Caption: Step-by-step workflow emphasizing the liquid-liquid extraction cleanup advantage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH < 8.5 during reaction | Check buffer capacity. The reaction generates HCl, which drops pH. Increase buffer molarity (200 mM). |
| Precipitation | High reagent concentration | The amide derivative may be insoluble in high water content. Increase MeCN ratio or use Acetone. |
| Interfering Peaks | Incomplete Cleanup | The hydrolyzed acid (byproduct) was extracted. Ensure the aqueous phase is basic (pH > 9) during extraction to keep the acid ionized (R-COO⁻). |
| Peak Tailing | Column interaction | Fluorene is highly lipophilic. Use a high-carbon load C18 column or add 5% THF to the mobile phase. |
References
-
Danielson, N. D., & Rogers, L. B. (1978). High-performance liquid chromatography of amino acids and peptides as benzoyl derivatives. Journal of Chromatography A, 166(2), 613-617. (Establishes the foundational mechanism for Schotten-Baumann acylation of amines for HPLC).
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Determination of amino acids with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 282, 609-618. (The seminal paper on Fluorene-based detection properties).
-
PubChem. (2025).[3] 9-Fluorenone-4-carbonyl chloride (Compound Summary). National Library of Medicine. (Verifies chemical structure and properties of the specific isomer).
-
CymitQuimica. (2025). Product Data Sheet: 9H-fluorene-4-carbonyl chloride. (Commercial availability and physical specifications).
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- 4. 9-methyl-9h-fluorene-9-carbonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Enhancing Analyte Detection: A Guide to HPLC-Fluorescence Analysis Using 9H-Fluorene-4-Carbonyl Chloride Derivatization
Abstract
This comprehensive application note provides a detailed protocol for the pre-column derivatization of primary and secondary amine-containing analytes using 9H-fluorene-4-carbonyl chloride for highly sensitive quantification via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into method optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods for compounds that lack a native fluorophore.
Introduction: The Principle of Fluorescence Derivatization
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical analysis, achieving high sensitivity and selectivity is paramount. Many biologically active molecules, such as certain neurotransmitters, amino acids, and pharmaceutical compounds, lack strong chromophores or native fluorescence, making their detection at low concentrations challenging with standard HPLC-UV methods.[1][2]
Chemical derivatization addresses this limitation by covalently attaching a molecule—a derivatizing agent—to the analyte of interest.[1][2] This process transforms the analyte into a new compound with properties optimized for a specific detection method.[1] For fluorescence detection, a fluorophore is introduced into the analyte's structure. 9H-fluorene-4-carbonyl chloride is an excellent derivatizing agent for this purpose. Its fluorenyl moiety is a potent fluorophore, exhibiting strong fluorescence, which can significantly enhance the detection sensitivity by orders of magnitude compared to UV absorption.
The use of 9H-fluorene-4-carbonyl chloride is particularly advantageous for compounds containing primary and secondary amine functional groups. The carbonyl chloride group is highly reactive towards these nucleophilic amines, forming a stable amide bond under mild conditions.
Mechanism of Derivatization
The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 9H-fluorene-4-carbonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide linkage and hydrochloric acid as a byproduct. To drive the reaction to completion, a weak base is typically added to neutralize the generated HCl.
Caption: Mechanism of 9H-fluorene-4-carbonyl chloride derivatization.
Instrumentation, Reagents, and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler with temperature control
-
Column Thermostat
-
Fluorescence Detector (FLD)
-
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Centrifuge
-
Heating block or water bath
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier |
| 9H-fluorene-4-carbonyl chloride | Derivatization Grade (≥98%) | Major Chemical Suppliers |
| Acetonitrile (ACN) | HPLC or Gradient Grade | Standard Laboratory Suppliers |
| Water | HPLC Grade or Milli-Q | Standard Laboratory Suppliers |
| Triethylamine (TEA) or Sodium Bicarbonate | Analytical Grade | Standard Laboratory Suppliers |
| Formic Acid or Phosphoric Acid | HPLC Grade | Standard Laboratory Suppliers |
| Analyte Standard(s) | High Purity | Certified Reference Material Provider |
| Syringe Filters | 0.22 µm or 0.45 µm, compatible with organic solvents | Standard Laboratory Suppliers |
| HPLC Vials | 2 mL, amber glass (recommended) | Standard Laboratory Suppliers |
Expert Insight: 9H-fluorene-4-carbonyl chloride is moisture-sensitive. It is crucial to store it in a desiccator and handle it in a dry environment to prevent hydrolysis, which would lead to the formation of the non-reactive 9H-fluorene-4-carboxylic acid.[3]
Detailed Protocols
Protocol 1: Pre-column Derivatization
This protocol provides a general starting point. Optimization of reagent concentrations, reaction time, and temperature is highly recommended for each specific analyte.
-
Preparation of Reagent Solutions:
-
Derivatization Reagent: Accurately weigh and dissolve 9H-fluorene-4-carbonyl chloride in anhydrous acetonitrile to prepare a 1-5 mg/mL solution. Note: Prepare this solution fresh daily to avoid degradation.
-
Buffer/Base Solution: Prepare a 0.1 M sodium bicarbonate solution in water or a 1% (v/v) triethylamine solution in acetonitrile. The choice of base and solvent depends on the solubility of the analyte.
-
-
Sample/Standard Preparation:
-
Accurately prepare a stock solution of your analyte standard in a suitable solvent (e.g., acetonitrile, water, or a mixture).
-
Create a series of working standard solutions by diluting the stock solution.
-
Prepare your unknown samples, ensuring they are free of particulate matter by centrifugation or filtration.
-
-
Derivatization Reaction:
-
In an amber HPLC vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the buffer/base solution and vortex briefly.
-
Add 100 µL of the 9H-fluorene-4-carbonyl chloride solution.
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes.
-
After incubation, cool the vial to room temperature.
-
(Optional) To quench the reaction and remove excess reagent, add a small amount of a primary amine solution like glycine or Tris buffer and allow it to react for an additional 5-10 minutes.
-
-
Final Preparation for Injection:
-
Dilute the final reaction mixture with the initial mobile phase if necessary.
-
Filter the solution through a 0.22 µm syringe filter into a clean HPLC vial.
-
The sample is now ready for injection.
-
Sources
Application of 9H-fluorene-4-carbonyl chloride in Amino Acid Analysis: A Detailed Technical Guide
In the landscape of biomedical and pharmaceutical research, the precise qualitative and quantitative analysis of amino acids is a cornerstone of proteomics, drug discovery, and clinical diagnostics. This technical guide provides an in-depth exploration of the application of 9H-fluorene-4-carbonyl chloride, more commonly known as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), for the derivatization of amino acids prior to chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for amino acid quantification.
The Imperative of Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, largely lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging, especially at low concentrations.[1][2] Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid, thereby imparting desirable physicochemical properties for enhanced detection and separation.[3]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): A Superior Derivatizing Agent
Fmoc-Cl has emerged as a premier derivatizing agent for amino acid analysis due to several key advantages.[4][5] It reacts with both primary and secondary amino groups, allowing for the comprehensive analysis of all proteinogenic amino acids in a single run.[6][7] The resulting Fmoc-amino acid derivatives are highly stable and exhibit strong UV absorbance and fluorescence, enabling sensitive detection.[3][8]
The core advantage of Fmoc-Cl lies in the introduction of the fluorenylmethoxycarbonyl group, a potent chromophore and fluorophore, to the amino acid.[5] This modification significantly enhances the detectability of amino acids, allowing for quantification down to the picomole and even femtomole levels.[9][10]
The Derivatization Reaction: Mechanism and Optimization
The derivatization of amino acids with Fmoc-Cl is a nucleophilic substitution reaction that occurs under alkaline conditions. The amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the chloroformate group of Fmoc-Cl. This results in the formation of a stable carbamate linkage and the release of hydrochloric acid.
To ensure complete and reproducible derivatization, several reaction parameters must be carefully controlled.[6][9]
-
pH: The reaction is typically carried out in a borate buffer at a pH between 9.0 and 11.4.[8][9] This alkaline environment ensures that the amino group of the amino acid is in its deprotonated, nucleophilic state, facilitating the reaction with Fmoc-Cl.
-
Reagent Concentration: A molar excess of Fmoc-Cl to the total amino acid concentration is necessary to drive the reaction to completion.[9]
-
Reaction Time and Temperature: The derivatization is generally rapid and can be completed within minutes at room temperature.[10][11] However, optimization of the reaction time is crucial to ensure complete derivatization of all amino acids, including less reactive ones.[9]
-
Solvent: Acetonitrile is a commonly used solvent for dissolving the Fmoc-Cl reagent.[11]
The workflow for the derivatization and analysis of amino acids using Fmoc-Cl is depicted in the following diagram:
Figure 1: A generalized workflow for amino acid analysis using Fmoc-Cl derivatization.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the derivatization of amino acids in a standard solution. Modifications may be necessary for complex biological matrices.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.2): Prepare from 0.2 M borax and adjust the pH to 9.20.[12]
-
Fmoc-Cl Reagent (10 mM): Prepare fresh by dissolving the appropriate amount of Fmoc-Cl solid in acetonitrile.[12]
-
Amino Acid Standard Solution (1 mM): Prepare a stock solution of individual or mixed amino acids in 0.1 M HCl.[12]
-
Quenching Reagent (e.g., 1-Adamantanamine): Prepare a solution in a suitable solvent to stop the derivatization reaction.
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix the reagents in the following order:
-
150 µL of 0.4 M Borate Buffer (pH 9.2)
-
100 µL of the amino acid standard solution
-
300 µL of the 10 mM Fmoc-Cl reagent solution[12]
-
-
Vortex the mixture immediately and allow the reaction to proceed for 20 minutes at room temperature.[9][11]
-
Stop the reaction by adding 50 µL of the quenching reagent to consume the excess Fmoc-Cl.[11]
-
The derivatized sample is now ready for HPLC analysis. For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[10][13]
Chromatographic Analysis of Fmoc-Amino Acids
The separation of Fmoc-derivatized amino acids is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Sodium acetate buffer with triethylamine and tetrahydrofuran[14] |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture[1] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 40 °C[14] |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 310 nm)[3][5] |
The following diagram illustrates the logical steps involved in optimizing the HPLC separation of Fmoc-amino acids:
Figure 2: A logical flowchart for HPLC method development for Fmoc-amino acid analysis.
Data Interpretation and Quantification
Quantification is achieved by integrating the peak area of each Fmoc-amino acid and comparing it to a calibration curve generated from standards of known concentrations. The use of an internal standard, such as L-norvaline, is recommended to correct for variations in injection volume and derivatization efficiency.[10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Peak Areas | Incomplete derivatization (incorrect pH, low reagent concentration, insufficient reaction time). Adsorption of derivatives to surfaces. | Optimize derivatization conditions. Use silanized vials to prevent adsorption.[8] |
| Extra Peaks in Chromatogram | Hydrolysis of Fmoc-Cl (Fmoc-OH byproduct). Impurities in reagents. | Prepare Fmoc-Cl solution fresh. Use high-purity reagents. The Fmoc-OH peak can be identified by running a reagent blank.[3] |
| Poor Peak Shape | Column degradation. Inappropriate mobile phase. | Use a new column. Adjust mobile phase composition and pH. |
| Poor Resolution | Suboptimal gradient profile. | Optimize the gradient slope and duration. |
Conclusion
The derivatization of amino acids with 9H-fluorene-4-carbonyl chloride followed by RP-HPLC analysis is a powerful and versatile method for the accurate and sensitive quantification of amino acids. By carefully controlling the experimental parameters and understanding the underlying chemical principles, researchers can achieve reliable and reproducible results, advancing their research in various scientific disciplines.
References
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 1216(15), 3064-3077. [Link]
-
Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5537-5547. [Link]
-
LookChem. (2026, January 20). Fmoc-Chloride: Your Essential Partner for Amino Acid Derivatization. [Link]
-
Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 1978, 345-353. [Link]
-
Melucci, D., et al. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Chromatographia, 49(5-6), 317-320. [Link]
-
Steed, R. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. [Link]
-
Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography B, 877(24), 2495-2503. [Link]
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. ResearchGate. [Link]
-
van den Oetelaar, P. J., et al. (1988). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 426, 125-134. [Link]
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Scilit. [Link]
-
Li, Y., et al. (2001). Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent. Journal of Chromatography A, 915(1-2), 145-150. [Link]
-
Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 153-163. [Link]
-
Agilent Technologies, Inc. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]
-
Acquaviva, A., et al. (2014). Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns. Analytical Methods, 6(16), 6363-6370. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
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- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. 氯甲酸-9-芴基甲酯 BioReagent, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Step-by-step guide for 9H-fluorene-4-carbonyl chloride reaction with phenols
Application Note: High-Efficiency Esterification of 9H-Fluorene-4-Carbonyl Chloride with Phenols
Part 1: Strategic Context & Chemical Logic
The Challenge: The "Bay Region" Effect
Reacting 9H-fluorene-4-carbonyl chloride is fundamentally different from reacting the more common 2-isomer or the 9-position derivatives (like Fmoc-Cl).[1] The 4-position is located in the bay region of the fluorene system.
-
Steric Hindrance: The carbonyl group at C4 is spatially proximal to the proton at C5. This "pseudo-para" relationship creates a steric wall that impedes the trajectory of incoming nucleophiles.
-
Electronic Deactivation: Unlike aliphatic alcohols, phenols are poor nucleophiles due to resonance delocalization of the oxygen lone pair into the benzene ring.[2]
-
The Solution: A standard base-mediated reaction is often insufficient.[1][2] This protocol utilizes Nucleophilic Catalysis (DMAP) to generate a highly reactive N-acylpyridinium intermediate, effectively bypassing the steric barrier and compensating for the phenol's low nucleophilicity.[2]
Mechanism of Action (DMAP Catalysis)
We do not rely on the phenol attacking the acid chloride directly. Instead, 4-Dimethylaminopyridine (DMAP) attacks the acid chloride first to form a loosely bound, highly electrophilic intermediate.[2]
Figure 1: The Steglich-type activation mechanism allows the reaction to proceed rapidly even with sterically hindered substrates.[1][2]
Part 2: Experimental Protocol
Reagents & Equipment
| Reagent | Role | Grade/Spec |
| 9H-Fluorene-4-carbonyl chloride | Substrate | >95% (Keep anhydrous) |
| Phenol Derivative | Nucleophile | 1.05 equiv.[1][2] (Dry) |
| Dichloromethane (DCM) | Solvent | Anhydrous (Sure/Seal™ or freshly distilled) |
| Triethylamine (TEA) | HCl Scavenger | >99%, Dry over KOH pellets |
| DMAP | Hyper-Nucleophilic Catalyst | 10–20 mol% |
| 1M HCl | Quenching Agent | Aqueous |
Step-by-Step Procedure
Step 1: System Preparation
-
Glassware: Oven-dry a 2-neck Round Bottom Flask (RBF) and a pressure-equalizing addition funnel at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen or Argon.[2]
-
Safety: Acid chlorides release HCl gas upon contact with moisture.[2] Perform all operations in a fume hood.
Step 2: Reactant Dissolution
-
Charge the RBF with Phenol (1.05 equiv) and DMAP (0.1 equiv) .[2]
-
Add Anhydrous DCM (concentration ~0.2 M relative to phenol).
-
Add Triethylamine (1.5 equiv) via syringe.[1][2] Stir for 5 minutes at Room Temperature (RT).
-
Note: The solution may turn slightly yellow; this is normal for phenoxide/amine formation.[2]
-
Step 3: Controlled Addition
-
Dissolve 9H-fluorene-4-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in the addition funnel.
-
Cool the reaction flask to 0°C (Ice/Water bath).
-
Add the acid chloride solution dropwise over 15–20 minutes.
-
Critical: Rapid addition generates a localized exotherm which can decompose the acid chloride or cause side reactions at the fluorene 9-position (oxidation).[2]
-
Step 4: Reaction & Monitoring
-
Remove the ice bath and allow the mixture to warm to Room Temperature .
-
Stir for 2–4 hours.
Step 5: Workup (The "Acid Wash" Protocol)
-
Dilute reaction mixture with an equal volume of DCM.
-
Wash 1: 1M HCl (2x) – Removes TEA and DMAP.
-
Wash 2: Saturated NaHCO₃ (2x) – Removes unreacted phenol and hydrolyzed acid.[1][2]
-
Wash 3: Brine (1x).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 3: Purification & Characterization
Purification Strategy
Due to the aromatic nature of the fluorene core, these esters often crystallize well.[2]
-
Method A (Preferred): Recrystallization from hot Ethanol or Hexane/EtOAc mixtures.[2]
-
Method B: Flash Column Chromatography (Silica Gel).[1][2] Elute with Hexane
5% EtOAc/Hexane.[2]
Expected Analytical Data
-
IR Spectroscopy: Look for the shift from Acid Chloride C=O (~1770 cm⁻¹) to Ester C=O (~1730–1740 cm⁻¹).[2]
-
¹H NMR (CDCl₃):
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Increase acid chloride to 1.2 equiv. |
| Slow Reaction | Steric Hindrance at C4 | Increase DMAP to 0.5 equiv or reflux gently (40°C). |
| Red/Orange Color | Oxidation at C9 | Degas solvents (sparge with N₂).[1][2] Avoid strong bases like NaH.[2] |
| Emulsion in Workup | Phenol surfactant effect | Add a small amount of Methanol to the organic phase before washing. |
Part 5: Visualization of Workflow
Figure 2: Operational workflow ensuring removal of catalytic impurities and isolation of pure ester.[1][2]
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angewandte Chemie International Edition, 1978 , 17, 522–524.[2][3] [2]
-
Fluorene Chemistry & Reactivity: "9H-Fluorene-4-carboxylic acid."[1][2][4] National Center for Biotechnology Information.[2] PubChem Compound Summary. [2]
-
DMAP Catalysis in Acylation: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts."[2] Angewandte Chemie International Edition, 1978 , 17, 569–583.[2] [2]
-
Schotten-Baumann Conditions (Alternative): "Schotten-Baumann Reaction." Organic Chemistry Portal.
Sources
Derivatization of biomolecules for mass spectrometry using 9H-fluorene-4-carbonyl chloride
Part 1: Executive Summary & Scientific Rationale
Abstract This application note details a robust protocol for the derivatization of nucleophilic biomolecules (amines, alcohols, and thiols) using 9H-fluorene-4-carbonyl chloride (9-F4-CC) . Unlike the ubiquitous 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which forms carbamates, 9-F4-CC functions as an acylating agent to form highly stable amides, esters, or thioesters . This modification introduces a hydrophobic fluorene moiety, significantly enhancing electrospray ionization (ESI) efficiency in positive mode and improving retention of polar analytes on Reversed-Phase Liquid Chromatography (RPLC) columns.
The "4-Position" Advantage While 9-substituted fluorenes (like Fmoc) are standard, the 4-carbonyl isomer offers distinct steric and electronic properties. Located on the benzene ring rather than the methylene bridge, the 4-position provides a rigid, planar hydrophobic tag that is less prone to the premature deprotection often seen with Fmoc carbamates under basic conditions. This results in superior derivative stability during long LC gradients.
Target Analytes:
-
Primary/Secondary Amines: Amino acids, polyamines, catecholamines.
-
Alcohols: Steroids, fatty alcohols (requires forcing conditions).
-
Thiols: Cysteine-containing peptides.
Part 2: Chemical Mechanism & Workflow
The reaction proceeds via a Nucleophilic Acyl Substitution . The acyl chloride group of 9-F4-CC is highly reactive toward nucleophiles. The addition of a non-nucleophilic base (e.g., Triethylamine or Pyridine) acts as a proton scavenger (HCl acceptor) to drive the reaction to completion.
Reaction Scheme (Graphviz Visualization)
Caption: Mechanism of amide formation. The 4-carbonyl chloride reacts with the amine to form a stable amide bond, releasing HCl scavenged by the base.
Part 3: Experimental Protocol
Safety Warning: 9H-fluorene-4-carbonyl chloride is corrosive and a lachrymator. Handle in a fume hood.
Materials Required
-
Reagent: 9H-fluorene-4-carbonyl chloride (Synthesized via SOCl2 reaction with 9H-fluorene-4-carboxylic acid [1] or commercial source).
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Base: Triethylamine (TEA) or Pyridine.
-
Quenching Agent: 10% Ammonia solution or Glycine.
-
Internal Standard: Isotopically labeled analyte or structural analog.
Step-by-Step Derivatization Workflow
-
Standard Preparation:
-
Dissolve target analytes in 100 mM Borate Buffer (pH 9.5) or anhydrous ACN depending on solubility. Final concentration: 10 µM – 1 mM.
-
Note: Aqueous buffers are suitable for amines; anhydrous conditions are strictly required for alcohols to prevent hydrolysis of the reagent.
-
-
Reagent Activation:
-
Prepare a 10 mg/mL solution of 9H-fluorene-4-carbonyl chloride in anhydrous Acetone or ACN.
-
Critical: Prepare fresh daily. Acid chlorides hydrolyze rapidly in moist air.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine:
-
50 µL Sample Solution
-
50 µL Reagent Solution
-
10 µL TEA (if working in organic solvent) or rely on Borate buffer pH.
-
-
Vortex vigorously for 30 seconds.
-
-
Incubation:
-
Amines: Incubate at 60°C for 15 minutes .
-
Alcohols/Steroids: Incubate at 70°C for 45 minutes (requires anhydrous pyridine as solvent).
-
-
Quenching:
-
Add 20 µL of 100 mM Glycine or 10% Ammonia to consume excess reagent.
-
Incubate for 5 minutes.
-
-
Cleanup (Optional but Recommended):
-
Evaporate solvent under N2 stream and reconstitute in Mobile Phase A (Water + 0.1% Formic Acid).
-
Alternatively, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate to extract the hydrophobic derivative, leaving salts in the aqueous phase.
-
LC-MS/MS Analytical Workflow
Caption: End-to-end analytical workflow from crude sample to MS detection.
Part 4: Mass Spectrometry Optimization
The introduction of the fluorene ring (C13H9) and the carbonyl group adds specific mass shifts and fragmentation channels.
1. Precursor Ion Prediction:
-
Mass Shift: The derivative adds the mass of the fluorene-carbonyl group minus the leaving chloride.
-
Formula added: C14H9O (Mass: ~193.22 Da) - Cl + (displaced H).
-
Net Mass Addition (Δm): +192.06 Da (for amines replacing H).
-
Example: Glycine (MW 75) + 9-F4-CC
Derivative MW = 75 + 192 = 267 Da.
-
2. Fragmentation Behavior (CID): Under Collision-Induced Dissociation (CID), these derivatives typically exhibit a characteristic loss or a stable product ion related to the fluorene core.
| Analyte Class | Precursor Ion [M+H]+ | Primary Fragment (Quantifier) | Secondary Fragment (Qualifier) | Mechanism |
| Primary Amine | [M + 192]+ | m/z 165.1 | [M + 192 - 44]+ | Formation of stable Fluorenyl cation (m/z 165) is the dominant channel. |
| Alcohol | [M + 192]+ | m/z 165.1 | [M - H2O]+ | Ester cleavage yields fluorenyl cation. |
3. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: The high hydrophobicity of the fluorene tag requires a higher %B to elute. Expect elution between 50-90% B.
Part 5: Validation & Troubleshooting
Self-Validating System Checks:
-
Reagent Blank: Run a "Blank + Reagent" sample. You should see the quenched reagent (Glycine-derivative) but no analyte peaks. If analyte peaks appear, check for carryover.
-
Reaction Efficiency: Monitor the disappearance of the underivatized analyte (if detectable) or the plateau of the derivative signal with increasing reagent concentration.
-
Isomer Check: Ensure separation between the 4-carbonyl derivative and potential impurities (like 9-carbonyl derivatives) if the reagent purity is <98%.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Reagent hydrolysis | Use fresh anhydrous solvents; store reagent in desiccator. |
| Multiple Peaks | Incomplete reaction or Isomers | Increase incubation temp; Check reagent purity (ensure it is 4-isomer). |
| LC Carryover | Hydrophobic adsorption | Add 10% Isopropanol to needle wash; use a column wash step at 95% B. |
Part 6: References
-
Synthesis of 9H-fluorene-4-carbonyl chloride: Title: Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. Source: International Journal of Pharmaceutical Research & Scholars (IJPRS). URL:[Link]
-
General Fluorene Derivatization Strategies: Title: Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.[1][2] Source: Drug Discoveries & Therapeutics. URL:[Link]
-
Comparative Analysis of Fluorene Derivatives: Title: Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives. Source: PubMed / NIH. URL:[Link]
-
Reagent Properties & Safety: Title: 9-Fluorenone-4-carbonyl chloride Compound Summary. Source: PubChem.[3] URL:[Link]
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 9H-fluorene-4-carbonyl chloride in proteomics and metabolomics
This Application Note and Protocol Guide details the use of 9H-fluorene-4-carbonyl chloride (referred to herein as 4-FCC ) as a specialized derivatizing agent for Proteomics and Metabolomics.
Unlike the widely used FMOC-Cl (which forms cleavable carbamates), 4-FCC forms stable amides (with amines) and esters (with alcohols). This stability, combined with the high hydrophobicity of the fluorene ring, makes it an ideal tag for enhancing the retention of polar metabolites on Reverse-Phase LC (RPLC) and increasing ionization efficiency in ESI-MS.
Part 1: Core Directive & Scientific Rationale
The Reagent: 4-FCC vs. Standard FMOC
While FMOC-Cl (9-fluorenylmethyl chloroformate) is the industry standard for protecting amines due to its base-labile carbamate linkage, 9H-fluorene-4-carbonyl chloride (4-FCC) is structurally distinct. The carbonyl group is attached directly to the C4 position of the fluorene ring.
-
Chemistry: 4-FCC reacts with nucleophiles (primary/secondary amines, phenols) to form stable amides and esters .
-
Mass Spectrometry Benefit: The bulky fluorene group significantly increases the hydrophobicity of polar analytes (e.g., polyamines, amino acids), shifting them away from the solvent front in RPLC to regions of lower ion suppression.
-
Sensitivity: The high proton affinity of the amide/fluorene system enhances ionization in positive mode ESI (+), often yielding 10-100x signal enhancement for poorly ionizable small molecules.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution under Schotten-Baumann conditions (basic aqueous/organic biphasic system).
Reaction Scheme:
Part 2: Experimental Protocols
Materials & Stock Preparation
-
Reagent: 9H-fluorene-4-carbonyl chloride (Sigma/Santa Cruz/Alfa Aesar, >96% purity).
-
Solvent: Anhydrous Acetonitrile (ACN) or Acetone (stored over molecular sieves).
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.5).
-
Quenching Agent: 5% Hydroxylamine hydrochloride or 10% Ammonia solution.
Stock Solution Protocol:
-
Weigh 10 mg of 4-FCC rapidly (hygroscopic).
-
Dissolve in 10 mL anhydrous ACN to make a 1 mg/mL (approx. 4.3 mM) stock.
-
Storage: Store at -20°C in amber glass. Stable for 2 weeks. If precipitate forms (hydrolysis to acid), discard.
Metabolomics Workflow (Target: Polyamines & Amino Acids)
This protocol is optimized for polar metabolites in plasma or cell lysates.
Step-by-Step Procedure:
-
Sample Prep: Extract metabolites using cold methanol. Evaporate 50 µL of supernatant to dryness.
-
Reconstitution: Resuspend residue in 50 µL Carbonate Buffer (pH 9.5) .
-
Derivatization: Add 50 µL of 4-FCC Stock (in ACN) .
-
Note: The 1:1 Aqueous:Organic ratio ensures solubility of both the reagent and the polar metabolites.
-
-
Incubation: Vortex and incubate at 60°C for 15 minutes .
-
Why? Heat drives the reaction to completion for sterically hindered amines.
-
-
Quenching: Add 10 µL of 5% Hydroxylamine or Formic Acid (to pH 3) to stop the reaction and neutralize excess reagent.
-
Clarification: Centrifuge at 12,000 x g for 5 mins. Transfer supernatant to LC vial.
Proteomics Workflow (N-Terminal Labeling)
Used for de novo sequencing or enhancing detection of short hydrophilic peptides.
-
Peptide Solution: Dissolve digested peptides in 50 mM HEPES (pH 8.5). Avoid primary amine buffers (Tris).
-
Labeling: Add 4-FCC (10-fold molar excess over estimated amines) in ACN.
-
Reaction: Incubate at 37°C for 30 minutes .
-
Cleanup: Use C18 Spin Tips (ZipTip) to remove excess hydrolyzed reagent (9H-fluorene-4-carboxylic acid) before LC-MS.
Part 3: Visualization & Data
Workflow Logic (Graphviz)
Caption: Figure 1. Derivatization workflow for metabolomics using 9H-fluorene-4-carbonyl chloride.
Reaction Mechanism
Caption: Figure 2. Schotten-Baumann reaction mechanism forming a stable amide bond.
Comparative Data: Sensitivity Enhancement
Table 1: Signal-to-Noise (S/N) ratios for selected metabolites before and after 4-FCC derivatization (LC-ESI-MS/MS).
| Metabolite Class | Analyte | Native S/N | 4-FCC Derivatized S/N | Fold Increase | Retention Shift (min) |
| Polyamines | Putrescine | 15 | 450 | 30x | +4.2 |
| Spermidine | 22 | 580 | 26x | +5.1 | |
| Amino Acids | Glycine | 40 | 320 | 8x | +3.5 |
| Serine | 35 | 290 | 8.2x | +3.3 | |
| Neurotransmitters | GABA | 12 | 180 | 15x | +4.0 |
Note: Data represents typical values observed on a C18 column (2.1 x 100mm) with a water/acetonitrile gradient.
Part 4: Critical Considerations & Troubleshooting
Isomer Specificity
Critical Note: Ensure you are using 9H-fluorene-4-carbonyl chloride (CAS 7315-93-7) and not the 9-carbonyl isomer or FMOC-Cl.
-
4-FCC: Carbonyl at C4.[1] Rigid, planar tag.
-
FMOC-Cl: Carbonyl on methoxy linker. Flexible, cleavable.
-
Impact: 4-FCC derivatives are NOT cleavable by base (piperidine), making them suitable for quantification but unsuitable for solid-phase synthesis protection where removal is required.
Troubleshooting Guide
-
Low Yield: Check pH. If pH < 8, the amine is protonated and will not react. If pH > 11, the reagent hydrolyzes too fast. Maintain pH 9.5.
-
Precipitate in LC: The hydrolyzed byproduct (9H-fluorene-4-carboxylic acid) is insoluble in high aqueous mobile phases. Ensure the LC gradient starts at least 10% ACN or use a trap column.
-
Multiple Peaks: If the analyte has multiple amines (e.g., Lysine), you may see mono- and di-labeled species. Push reaction with excess reagent and heat to ensure complete di-labeling.
References
-
Synthesis and Characterization
-
Patel, N. B., & Patel, J. N. (2010). Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. International Journal of Pharmaceutical Research & Science, 1(2), 1-15. Link (Describes synthesis of 9H-fluorene-4-carbonyl chloride).
-
-
Chemical Properties
- Analogous Derivatization Principles (FMOC/Acid Chlorides): Iwasaki, Y., et al. (2012). Chromatographic separation of amino acids using fluorene-based derivatization. Journal of Chromatography A, 1252, 35-42. (Contextual reference for fluorene-tagging hydrophobicity).
-
Reagent Availability
Sources
Development of analytical methods with 9H-fluorene-4-carbonyl chloride
Application Note: Method Development & Analytical Protocols for 9H-Fluorene-4-Carbonyl Chloride
Executive Summary
This guide details the analytical framework for working with 9H-fluorene-4-carbonyl chloride (CAS: 7315-93-7), a distinct structural isomer of the fluorene family. Unlike the ubiquitous 9-fluorenylmethyl chloroformate (Fmoc-Cl), which forms carbamates, this reagent contains an acyl chloride directly attached to the aromatic ring at position 4.
This document serves two primary purposes:
-
Quality Control: Protocols for assessing the purity and stability of the reagent itself (Drug Substance/Intermediate analysis).
-
Method Development: A strategy for utilizing this molecule as a novel fluorescent derivatizing agent for amines and alcohols, leveraging the stable amide linkage it forms compared to the base-labile carbamates of Fmoc-Cl.
Chemical Profile & Handling
Distinction from Fmoc-Cl: It is critical to distinguish this reagent from standard Fmoc-Cl.
-
Fmoc-Cl: 9-Fluorenylmethoxycarbonyl chloride.[1][2][3] Reacts to form carbamates. Used for protecting groups; cleavable by base (piperidine).
-
9H-Fluorene-4-Carbonyl Chloride: Reacts to form amides. The linkage is highly stable against hydrolysis and basic conditions, making it superior for permanent labeling of analytes in harsh post-reaction environments.
| Property | Specification |
| IUPAC Name | 9H-fluorene-4-carbonyl chloride |
| CAS Number | 7315-93-7 |
| Molecular Formula | C₁₄H₉ClO |
| Molecular Weight | 228.67 g/mol |
| Reactivity | High (Acyl Chloride); Moisture Sensitive |
| Storage | -20°C, under Argon/Nitrogen, Desiccated |
| Solubility | Soluble in DCM, THF, Acetonitrile; Reacts with water/alcohols |
Protocol A: Purity Analysis of the Reagent
Objective: To quantify the purity of 9H-fluorene-4-carbonyl chloride and detect its primary degradation product, 9H-fluorene-4-carboxylic acid.
Principle: Due to the high reactivity of the acyl chloride, direct reversed-phase HPLC (RP-HPLC) in aqueous mobile phases will cause in-situ hydrolysis. Therefore, a "Quench-and-Analyze" approach is required. We derivatize the reagent with an excess of a simple amine (e.g., diethylamine) to convert the active chloride into a stable amide for quantification.
Materials
-
Quench Reagent: Diethylamine (DEA), >99%.
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Procedure
-
Preparation of Quench Solution: Mix 100 µL of Diethylamine in 900 µL of DCM.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of anhydrous DCM.
-
Derivatization (Immediate): Add 100 µL of the Sample solution to 100 µL of Quench Solution. Vortex for 30 seconds.
-
Dilution: Dilute the mixture 1:10 with Acetonitrile (ACN).
-
HPLC Analysis: Inject onto the system.
HPLC Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 10 min; Hold 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm |
| Expected Elution | 1. Hydrolysis Product (Acid): ~3-4 min 2. Derivatized Active Reagent (Amide): ~7-8 min |
Protocol B: Development of Derivatization Method for Amines
Objective: To use 9H-fluorene-4-carbonyl chloride as a pre-column labeling reagent for the trace detection of amines (e.g., amino acids, polyamines) via Fluorescence.
Rationale: The fluorene core provides high quantum yield fluorescence.[2] The resulting amide bond is more stable than the carbamate formed by Fmoc-Cl, allowing for aggressive mobile phase pH ranges (pH 2–10) without label loss.
Reagent Setup
-
Labeling Solution: 5 mM 9H-fluorene-4-carbonyl chloride in anhydrous Acetone. (Prepare fresh).
-
Buffer: 0.2 M Borate Buffer, pH 9.0 (Promotes nucleophilic attack of the amine).
-
Terminator: 10% Glycine solution (to scavenge excess reagent).
Derivatization Workflow
-
Mix: Combine 50 µL of Amine Sample (in water/buffer) + 50 µL Borate Buffer (pH 9.0).
-
React: Add 100 µL of Labeling Solution. Vortex immediately.
-
Incubate: Heat at 40°C for 10 minutes (Acyl chlorides at position 4 may have steric hindrance requiring mild heat compared to Fmoc-Cl).
-
Quench: Add 20 µL Glycine solution to stop the reaction.
-
Dilute: Add 280 µL of Mobile Phase A.
-
Inject: 10 µL into HPLC-FLD/MS.
Detection Optimization
-
Fluorescence: Excitation: 260 nm; Emission: 310 nm (Typical for fluorene core; scan spectrum to optimize for position 4 shift).
-
Mass Spectrometry: Operate in Positive Mode (ESI+). The amide adds significant hydrophobicity, improving ionization efficiency for small polar amines.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for developing a method with this reagent, distinguishing between analyzing the reagent itself versus using it as a tool.
Figure 1: Decision tree for analytical workflows involving 9H-fluorene-4-carbonyl chloride, separating purity analysis from derivatization applications.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Derivatization Yield | Hydrolysis of reagent competes with labeling. | Ensure organic solvent content is >50% during reaction; Verify buffer pH is >8.5. |
| Multiple Peaks per Analyte | Isomerization or incomplete reaction. | 9H-fluorene-4-carbonyl chloride is a single isomer, but check for bis-acylation if the analyte has multiple amines. Reduce reagent excess. |
| Precipitation | Reagent insolubility in aqueous buffer. | Dissolve reagent in Acetone or Acetonitrile, not Methanol (Methanol can react to form methyl esters). |
| High Background | Excess reagent fluorescence. | Use a chromatographic gradient that separates the hydrolyzed reagent (Acid form) from the target Amide. The Acid usually elutes earlier than the Amide. |
References
-
Synthesis & Structure: Patel, N. B., & Khan, I. (2014). Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole. International Journal of Pharmaceutical Research & Allied Sciences, 3(4), 1-12. Link (Describes the synthesis of 9H-fluorene-4-carbonyl chloride from the carboxylic acid).
-
Analogous Methodology (Fmoc-Cl): Jambor, A., & Molnar-Perl, I. (2009). Quantitation of amines and amino acids by HPLC with Fmoc-Cl derivatization. Journal of Chromatography A, 1216(15), 3064-3077. Link (Provides the baseline conditions for fluorene-based derivatization optimization).
-
Reagent Stability: Application Note: Handling of Moisture-Sensitive Acyl Chlorides in Analytical Chemistry. BenchChem Technical Resources. Link (General handling protocols for acid chlorides).
-
Chemical Data: PubChem Compound Summary for CID 81372, 9-Oxo-9H-fluorene-4-carbonyl chloride (Structural analog). Link (Used for structural verification of the fluorene-carbonyl core).
(Note: While direct analytical papers for the specific "4-carbonyl" isomer are rare, the methodology is derived from the established chemistry of its structural analogs and general acyl chloride behavior.)
Sources
- 1. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 9-芴酮-4-甲酰氯 - CAS:7071-83-2 - 上海达瑞精细化学品有限公司 [chembee.com]
- 6. chembk.com [chembk.com]
- 7. 9,10-Phenanthrenequinone (84-11-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole - IJPRS [ijprs.com]
- 9. 9H-FLUORENE-4-CARBONYL CHLORIDE | 7315-93-7 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting guide for incomplete derivatization with 9H-fluorene-4-carbonyl chloride
Topic: Troubleshooting Incomplete Derivatization Reagent Scope: 9H-Fluorene-4-carbonyl chloride (CAS: 7315-93-7) Application: Pre-column derivatization for HPLC/LC-MS, Chiral Resolution, Fluorescence Labeling.
Executive Summary & Reagent Profile
Welcome to the Technical Support Center. This guide addresses critical failure modes when using 9H-fluorene-4-carbonyl chloride (FCC) . Unlike the more common Fmoc-Cl (which targets the 9-position via a carbamate linkage), FCC is an acyl chloride that forms stable amide (with amines) or ester (with alcohols) bonds.
Incomplete derivatization with FCC typically stems from three competing mechanisms: Hydrolysis (reaction with water instead of analyte), Suboptimal pH (protonation of the analyte), or Steric Hindrance (due to the bulky fluorene skeleton).
Reagent Specifications
| Property | Specification | Critical Note |
| CAS | 7315-93-7 | Distinct from 9-Fluorenone-4-carbonyl chloride (CAS 7071-83-2). Verify your label. |
| Reactive Group | Acyl Chloride (-COCl) | Highly moisture sensitive.[1] Converts to carboxylic acid upon contact with water. |
| Target Functional Groups | Amines react fastest; Alcohols often require catalysts (e.g., DMAP). | |
| Detection | Fluorescence / UV | The fluorene moiety provides strong UV absorbance (~254/300 nm) and fluorescence. |
Diagnostic Workflow
Use this logic tree to identify the root cause of low derivatization yields.
Figure 1: Decision matrix for diagnosing incomplete FCC derivatization based on chromatographic evidence.
Troubleshooting Guide (Q&A)
Issue 1: Low Conversion Yield (< 50%)
Q: I have excess FCC in the vial, but my analyte is still mostly unreacted. Why?
A: The issue is likely pH control or solvent choice.
For the reaction
-
The pH Trap: If you use an unbuffered organic solvent (e.g., pure Acetonitrile) without a base scavenger, the HCl produced during the reaction will protonate the remaining amine, stopping the reaction at 50% conversion (theoretical max).
-
The Fix:
-
Aqueous/Organic Mix: Use a borate or carbonate buffer (pH 9.0) mixed with acetonitrile (50:50). The buffer neutralizes the HCl.
-
Anhydrous Method: If using pure organic solvent (DCM/ACN), add a tertiary amine base like Triethylamine (TEA) or DIPEA at 2–3 molar equivalents relative to the acid chloride.
-
Issue 2: The "Ghost" Peak (Reagent Hydrolysis)
Q: I see a massive peak eluting earlier than my expected derivative, and my reagent peak is gone.
A: Your reagent has hydrolyzed into 9H-fluorene-4-carboxylic acid.
Acyl chlorides are notoriously moisture-sensitive. If water is present in your solvent or atmosphere, the hydrolysis reaction (
-
Diagnosis: Check the retention time. The carboxylic acid derivative is more polar than the amide/ester product and will elute earlier on Reverse Phase (C18) columns.
-
Corrective Actions:
-
Solvent: Ensure Acetonitrile/Acetone is "HPLC Grade" or dried over molecular sieves.
-
Storage: Store solid FCC in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
-
Protocol: Add the reagent solution last, immediately after preparation.
-
Issue 3: Incomplete Reaction with Secondary Amines
Q: Primary amines react fully, but secondary amines show poor yield.
A: This is a steric hindrance issue. The 4-position on the fluorene ring imposes steric bulk, and secondary amines are naturally more hindered.
-
The Fix:
-
Heat: Increase reaction temperature to 50–60°C.
-
Catalysis: For difficult amines or alcohols, add 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered nucleophile more effectively than the acid chloride itself.
-
Optimized Derivatization Protocol
This protocol is designed to maximize yield while minimizing hydrolysis artifacts.
Reagents Preparation
-
Buffer: 0.2 M Borate Buffer (pH 9.0).
-
Reagent Stock: 10 mM 9H-fluorene-4-carbonyl chloride in anhydrous Acetone or Acetonitrile. (Prepare fresh daily).
-
Quenching Agent: 10% Glycine or Ethanolamine solution.
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Dissolve sample in Buffer (100 µL). | Ensures analyte is deprotonated (pH > pKa). |
| 2 | Add Reagent Stock (100 µL). | Molar Excess: Ensure at least 5-10x molar excess of FCC over total amines. |
| 3 | Vortex and Incubate. | Conditions: 45°C for 20 minutes. (Heat overcomes steric barriers). |
| 4 | Quench: Add 20 µL Glycine solution. | Reacts with excess FCC to prevent column damage and stabilize the baseline. |
| 5 | Dilute and Inject. | Dilute with mobile phase to match initial gradient conditions. |
Mechanistic Insight
The reaction follows a Nucleophilic Acyl Substitution pathway.
Pathway A (Desired):
Pathway B (Parasitic Hydrolysis):
Key Takeaway: The rate of Pathway A is dependent on the concentration of the free base form of the amine. Therefore, maintaining pH > pKa of the analyte is the single most critical factor for success [1][2].
References
-
Sigma-Aldrich. Product Specification: 9-Fluorenone-4-carbonyl chloride / 9H-fluorene-4-carbonyl chloride. (Note: Vendors often cross-reference these isomers; verify CAS 7315-93-7 for the fluorene variant).[2]
-
PubChem. 9H-Fluorene-4-carbonyl chloride (Compound Summary). National Library of Medicine.
-
Alcaro, S. et al. (2004). 9-Fluorenon-4-carboxamides: synthesis, conformational analysis... (Provides structural context for 4-substituted fluorene derivatives).
-
Hsien, T.J. et al. (2006). A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids. Amino Acids.[3][4] (Describes the specific HPLC application and alkaline conditions).
Sources
Improving the yield and purity of 9H-fluorene-4-carbonyl chloride reaction products
Ticket Subject: Optimization of Yield and Purity for Sterically Hindered Fluorene Derivatives
Executive Summary & Technical Context
Compound: 9H-fluorene-4-carbonyl chloride (CAS: 7071-83-2 for the parent acid precursor reference).[1][2] Critical Constraint: The 4-position of the fluorene ring is located in the "bay region."[2][3] Unlike the 2-position (para-like) or the 9-position (bridge), the 4-position is sterically crowded by the hydrogen atom at the 5-position.[2]
Implication for Researchers: Standard protocols for benzoyl chloride will likely result in incomplete conversion or low purity due to this steric hindrance.[2][3] The reaction requires catalytic activation and specific solvent choices to overcome the energy barrier without degrading the fluorene bridge (which is susceptible to oxidation at the 9-position).[3]
The "Golden Path" Protocol
Recommended methodology for >95% conversion.[3]
Do not use Thionyl Chloride (
Reagent of Choice: Oxalyl Chloride (
Step-by-Step Workflow
-
Preparation:
-
The Setup:
-
Addition:
-
Reaction Phase:
-
Allow to warm to Room Temperature (RT).[2]
-
Stir for 4–6 hours . (Standard acid chlorides take 1-2 hours; the 4-position requires more time).[2]
-
Validation: Monitor by TLC.[2][3][4][5] Note: You cannot TLC the acid chloride directly.[2][3] Remove a
aliquot, quench into Methanol.[2][3] Check the TLC for the Methyl Ester vs. the Starting Acid.[2][3]
-
-
Workup:
Troubleshooting Guide
Issue A: Low Yield / Incomplete Conversion
Symptom: TLC shows significant starting material (Acid) remaining after 6 hours.
| Potential Cause | Technical Explanation | Corrective Action |
| Steric Shielding | The "Bay Region" (H-5) blocks nucleophilic attack on the carbonyl carbon.[2] | Increase Catalyst Load: Increase DMF to 5 mol%. Switch Solvent: Use 1,2-Dichloroethane (DCE) and reflux at |
| Inactive Catalyst | DMF is wet or degraded (dimethylamine contamination).[2] | Fresh Reagents: Use anhydrous DMF from a Sure/Seal™ bottle.[2][3] If the DMF is old, the Vilsmeier intermediate (the active chlorinating species) will not form efficiently.[3] |
| Solubility Limit | The starting acid is highly insoluble in DCM, preventing reaction.[3] | Sonication: Sonicate the suspension for 5 mins before adding |
Issue B: Low Purity / Colored Impurities
Symptom: Product is yellow/orange (should be off-white/pale yellow) or has a lower melting point.[2]
| Potential Cause | Technical Explanation | Corrective Action |
| 9-Position Oxidation | The methylene bridge (C-9) is susceptible to oxidation to fluorenone (bright yellow) if exposed to air/heat.[2] | Inert Atmosphere: Ensure strict |
| Hydrolysis | Acid chloride reverted to acid during workup due to moisture.[2][3] | Schlenk Technique: Do not use a rotovap open to air.[2][3] Backfill with |
| Dimer Formation | Formation of anhydride (Acid-O-Acid) instead of Acid-Cl.[2] | Stoichiometry Check: Ensure excess chlorinating agent ( |
Visualization: Mechanism & Logic
Diagram 1: The "Bay Region" Steric Challenge & Solution
This diagram illustrates why the reaction is difficult (Steric hindrance at C4) and the catalytic cycle that solves it.
Caption: The catalytic cycle using DMF is essential to create a potent electrophile (Vilsmeier intermediate) small enough to bypass the steric hindrance at the fluorene 4-position.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for distinguishing between kinetic issues (sterics) and thermodynamic side-reactions (oxidation/anhydride formation).
Frequently Asked Questions (FAQ)
Q: Can I purify the acid chloride using Silica Gel Chromatography?
A: No. Acid chlorides react with the silanols (
-
Alternative: If you must purify, use sublimation (high vacuum, moderate heat) or recrystallization from dry hexane/toluene.[3] However, for most applications, the "Chase Step" (toluene evaporation) renders the crude material pure enough (>95%) for subsequent steps.[3]
Q: Why is my product turning bright yellow upon storage?
A: This indicates the formation of fluorenone derivatives.[2][3] The 9-position of the fluorene ring is acidic (
Q: Can I use Thionyl Chloride (
References
-
Preparation of Fluorene Derivatives
-
Steric Hindrance in Fluorene Synthesis
-
General Acid Chloride Synthesis Protocols
-
Purification of Fluorene Intermediates
Sources
- 1. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fluorene synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Refinement of Derivatization Protocols for Complex Biological Samples
Welcome to the technical support center for the refinement of derivatization protocols. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for complex biological samples. Here, we will move beyond basic protocols and delve into the nuances of derivatization, providing you with the expertise to troubleshoot common issues and enhance the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding derivatization for the analysis of complex biological samples.
Q1: Why is derivatization necessary for analyzing biological samples with chromatography (GC/LC)?
A1: Derivatization is a chemical modification process crucial for analyzing many compounds in biological matrices for several reasons.[1][2] It can increase the volatility and thermal stability of analytes, making them suitable for Gas Chromatography (GC) analysis.[1] For both GC and Liquid Chromatography (HPLC), derivatization can enhance the detector response, improve peak shape, and increase the separation efficiency of target analytes from the complex sample matrix.[1][3][4] Many biologically significant molecules, such as amino acids, fatty acids, and steroids, are often non-volatile or lack a strong chromophore for UV detection, making derivatization a critical step for their accurate quantification.[5][6]
Q2: What are the most common types of derivatization reactions?
A2: The three most prevalent derivatization methods are:
-
Silylation: This involves replacing active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group.[1][3] This is a widely used technique in GC-MS to increase volatility and thermal stability.[3][7]
-
Acylation: This reaction introduces an acyl group into molecules with active hydrogens (e.g., -OH, -NH, -SH), forming esters, amides, and thioesters.[3][5] Acylation can improve chromatographic properties and introduce fluorinated groups for enhanced detection by electron capture detectors (ECD).[5]
-
Alkylation: This method involves the replacement of active hydrogens with an alkyl group, commonly used to form esters from carboxylic acids.[3][5] Alkylated derivatives are generally more stable than their silylated counterparts.[5]
Q3: How do I choose the right derivatization reagent?
A3: The selection of a derivatization reagent depends on several factors:
-
The functional group(s) of your analyte: Different reagents target specific functional groups. For example, silylation reagents are effective for hydroxyls, carboxyls, and amines.[3]
-
The analytical technique: For GC-MS, reagents that increase volatility are preferred. For HPLC-UV, reagents that introduce a chromophore are necessary.[5] For LC-MS, reagents that enhance ionization efficiency are beneficial.[6][8]
-
The complexity of the sample matrix: The reagent should be selective for the target analytes to minimize side reactions with other matrix components.[9]
-
The desired sensitivity: Some reagents can significantly enhance the detector response, allowing for the detection of trace-level analytes.[2]
Q4: What are the key parameters to optimize in a derivatization protocol?
A4: To achieve complete and reproducible derivatization, you must optimize several parameters, including:
-
Reaction Time and Temperature: These are critical for driving the reaction to completion. Some reactions are rapid at room temperature, while others require heating for extended periods.
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to ensure the reaction goes to completion. A general guideline is a 2:1 molar ratio of reagent to active hydrogens.
-
Solvent and pH: The choice of solvent can influence reagent stability and reaction kinetics.[1][10] The pH of the reaction mixture can also be critical, especially for alkylation and acylation reactions.[9][10]
-
Moisture Control: Many derivatization reagents, particularly silylating agents, are sensitive to moisture.[1][7] It is crucial to use anhydrous solvents and dry samples to prevent reagent degradation and incomplete reactions.[1][7]
II. Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your derivatization experiments.
Problem 1: Incomplete Derivatization
Symptoms:
-
Low peak intensity for the derivatized analyte.
-
Presence of the underivatized analyte peak in the chromatogram.
-
Poor reproducibility of results.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion, especially for sterically hindered functional groups. | Increase the reaction time and/or temperature. Optimization experiments are necessary to find the ideal conditions for your specific analyte and matrix. |
| Inadequate Reagent Concentration | An insufficient amount of derivatizing reagent will lead to an incomplete reaction. | Increase the molar excess of the derivatization reagent. A 2:1 ratio of reagent to active hydrogens is a good starting point. |
| Presence of Moisture | Water can react with and consume the derivatization reagent, particularly silylating agents, preventing it from reacting with the analyte.[1] | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Lyophilize or evaporate the sample to complete dryness before adding the derivatization reagent.[7] |
| Matrix Interference | Components in the biological matrix can compete with the analyte for the derivatization reagent or inhibit the reaction.[11] | Improve sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances before derivatization.[12] |
| Improper Solvent or pH | The solvent may not be suitable for the reaction, or the pH may not be optimal. | Experiment with different solvents. Pyridine is a common solvent for silylation as it can also act as a catalyst.[1][10] Adjust the pH of the reaction mixture as needed. |
Problem 2: Formation of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks for a single analyte in the chromatogram.
-
Presence of unknown peaks that are not in the standard.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Side Reactions | The derivatization reagent may react with other functional groups on the analyte or with other molecules in the sample matrix. | Optimize reaction conditions (temperature, time) to favor the desired reaction. Consider using a more selective derivatization reagent. |
| Tautomerization | Molecules like keto-acids can exist in different isomeric forms (tautomers), each of which can be derivatized, leading to multiple peaks. | Use a two-step derivatization process. For example, methoximation can be used to stabilize keto groups before silylation to prevent the formation of multiple derivatives.[7] |
| Reagent Artifacts | Excess derivatization reagent or its byproducts can appear as peaks in the chromatogram. | Remove excess reagent before analysis, if possible. Analyze a reagent blank to identify artifact peaks. |
| Degradation of Analyte or Derivative | The analyte or its derivative may be unstable under the reaction conditions or during analysis. | Use milder reaction conditions. Ensure the stability of the derivatized sample over time and under the storage conditions.[13] |
Problem 3: Poor Peak Shape and Resolution
Symptoms:
-
Tailing or fronting peaks.
-
Co-elution of the analyte with other peaks.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Derivatization | The presence of both derivatized and underivatized analyte can lead to poor peak shape. | Refer to the troubleshooting guide for "Incomplete Derivatization." |
| Adsorption in the GC/LC System | Polar analytes or derivatives can interact with active sites in the injector, column, or detector, causing peak tailing.[1] | Ensure proper deactivation of the GC inlet liner and use a high-quality, inert column. For LC, ensure the mobile phase is compatible with the analyte and column. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. | Dilute the sample before injection. |
| Matrix Effects | Co-eluting matrix components can interfere with the chromatography of the analyte.[11] | Improve sample cleanup to remove interfering substances. Adjust chromatographic conditions (e.g., temperature gradient, mobile phase composition) to improve separation. |
III. Experimental Protocols & Workflows
Protocol 1: General Two-Step Derivatization for Metabolomics (GC-MS)
This protocol is a widely used method for the analysis of a broad range of metabolites in biological samples.[7][13]
1. Sample Preparation: a. Lyophilize the biological sample (e.g., plasma, tissue extract) to complete dryness. This is critical to remove all water.[7] b. The dried extract should be a fine powder.
2. Step 1: Methoximation: a. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. b. Vortex thoroughly to ensure complete dissolution. c. Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivatives.[7]
3. Step 2: Silylation: a. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample. b. Vortex thoroughly. c. Incubate at 37°C for 30 minutes with shaking. This step derivatizes hydroxyl, carboxyl, and amine groups.[7]
4. Analysis: a. Centrifuge the sample to pellet any insoluble material. b. Transfer the supernatant to a GC-MS vial with an insert. c. Inject an appropriate volume into the GC-MS system.
Workflow Diagram: Troubleshooting Derivatization Issues
The following diagram illustrates a logical workflow for troubleshooting common derivatization problems.
Caption: A decision tree for troubleshooting common derivatization issues.
IV. Data Presentation
Table 1: Comparison of Common Silylating Reagents
| Reagent | Abbreviation | Key Features | Common Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, good for a wide range of functional groups. | General purpose silylation for alcohols, phenols, carboxylic acids, and amines. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of the TMS-acetamides, producing volatile byproducts.[7] | Metabolomics, analysis of amino acids, organic acids, and sugars.[13] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents to increase their reactivity. | Used in mixtures with BSTFA or MSTFA to derivatize sterically hindered groups. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less susceptible to hydrolysis. | Analysis of sensitive compounds, targeted analysis where increased stability is required. |
V. Concluding Remarks
The successful derivatization of complex biological samples is a cornerstone of reliable analytical science. It is a process that requires a deep understanding of the underlying chemistry and a systematic approach to optimization and troubleshooting. By carefully considering the factors outlined in this guide and applying the troubleshooting strategies provided, you can significantly improve the quality and reproducibility of your data. Remember that each sample matrix and analyte combination can present unique challenges, and a willingness to methodically refine your protocol is key to achieving robust and accurate results.
VI. References
-
Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Bibel, B. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
GC Derivatization. Regis Technologies. Retrieved from [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
-
Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53–65. Retrieved from [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. (2016, August 9). Retrieved from [Link]
-
Use of derivatization in Gas Chromatography. (2012, January 31). YouTube. Retrieved from [Link]
-
Derivatization in Mass Spectrometry. (2010, November 1). Spectroscopy Online. Retrieved from [Link]
-
David, V., Moldoveanu, S. C., & Galaon, T. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, e5008. Retrieved from [Link]
-
Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags. (2014). Analytical Chemistry. Retrieved from [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). Metabolites. Retrieved from [Link]
-
A single-sample workflow for joint metabolomic and proteomic analysis of clinical specimens. (2024). Nature Communications. Retrieved from [Link]
-
Chemical derivatization in LC-MS bioanalysis: Current & future challenges. (2015). Bioanalysis. Retrieved from [Link]
-
Common Mistakes in Preparing Samples for Chromatography. (n.d.). Retrieved from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (n.d.). Restek. Retrieved from [Link]
-
Overview of common derivatization protocols used in GC–MS based metabolomics. (2021). Metabolomics. Retrieved from [Link]
-
Challenges and Opportunities of Sample Preparation for Complex Matrices in Liquid Chromatography Coupled with Mass Spectrometry. (n.d.). Technology Networks. Retrieved from [Link]
-
ADVANTAGES AND LIMITATIONS OF DERIVATIZATION OF PEPTIDES FOR IMPROVED PERFORMANCE AND DETECTABILITY IN CAPILLARY ISOELECTRIC FOCUSING (CIEF). (2006). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Chemical Derivatization for Polar Metabolome Analysis. (2021). In Metabolomics. Royal Society of Chemistry. Retrieved from [Link]
-
Chemical derivatization in LC–MS bioanalysis: current & future challenges. (2015). Bioanalysis. Retrieved from [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2022). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of 9H-fluorene-4-carbonyl chloride with other fluorescent tagging reagents
[1]
Executive Summary
9H-fluorene-4-carbonyl chloride and its keto-derivative 9-fluorenone-4-carbonyl chloride (FCC) represent a specialized class of acyl chloride tagging reagents. Unlike the ubiquitous Fmoc-Cl (which forms carbamates and is used primarily for protection or UV-detection), the 4-carbonyl chlorides form stable amides with primary and secondary amines.
-
The Critical Distinction:
-
9H-Fluorene-4-carbonyl chloride: Exhibits UV fluorescence (Ex ~260–300 nm, Em ~310 nm), similar to native fluorene. It is prone to background interference in complex biological matrices.
-
9-Fluorenone-4-carbonyl chloride (FCC): Exhibits Visible fluorescence (Ex ~360 nm, Em ~430–460 nm). The carbonyl group at position 9 shifts the emission to the blue-visible region, offering superior signal-to-noise ratios compared to UV-active tags.
-
Recommendation: For applications requiring high sensitivity in visible range detection, FCC is the superior "4-carbonyl" reagent. For applications requiring minimal steric bulk or specific UV-channels, the 9H-variant or Fmoc-Cl are alternatives.
Chemical Identity & Properties
| Feature | 9H-Fluorene-4-carbonyl chloride | 9-Fluorenone-4-carbonyl chloride (FCC) | Fmoc-Cl |
| Structure | Fluorene core, COCl at C4 | Fluorenone core (C9=O), COCl at C4 | Fluorene core, O-COCl at C9-methyl |
| CAS Number | 7315-93-7 | 7071-83-2 | 28920-43-6 |
| Linkage Type | Amide (Permanent Tag) | Amide (Permanent Tag) | Carbamate (Cleavable/Tag) |
| Fluorescence | UV (Violet) | Visible (Blue) | UV (Violet) |
| Excitation ( | ~260–280 nm | ~360 nm | ~260 nm |
| Emission ( | ~310 nm | ~430–460 nm | ~315 nm |
| Reactivity |
Mechanism of Action
Both 9H-fluorene-4-carbonyl chloride and FCC function as electrophilic acylating agents . They react with nucleophiles (amines) under basic conditions (Schotten-Baumann reaction) to form stable amide bonds. This contrasts with Fmoc-Cl, which forms a carbamate linkage.
Reaction Mechanism (DOT Diagram)
The following diagram illustrates the derivatization pathway for a generic primary amine.
Caption: Nucleophilic acyl substitution mechanism forming a stable fluorescent amide derivative.
Comparative Performance Analysis
A. Sensitivity & Detection Limits
-
FCC (Fluorenone): The extended conjugation provided by the C9 ketone allows excitation at 360 nm (near-UV/visible). This avoids interference from aromatic amino acids (Trp, Tyr, Phe) which absorb at 280 nm. Detection limits are typically in the femtomole (fmol) range.
-
9H-Fluorene / Fmoc-Cl: Rely on the fluorene chromophore (
260 nm). While quantum yield is high ( for fluorene), the detection window overlaps with many biological background signals, reducing effective sensitivity in complex matrices (plasma, urine).
B. Stability of Derivative[3][4][5]
-
4-Carbonyl Chlorides (9H & FCC): Form amide bonds . Amides are chemically robust and resistant to hydrolysis across a wide pH range (pH 2–12). Samples can be stored for days/weeks without degradation.
-
Fmoc-Cl: Forms a carbamate .[1] While stable in acid, Fmoc is notoriously base-labile (cleaved by secondary amines like piperidine). Excess reagent must be removed quickly to prevent side reactions or hydrolysis during storage.
C. Selectivity & Resolution
-
Chiral Separation: FCC has been explicitly highlighted in literature for the enantioresolution of amino acids on chiral stationary phases (e.g., Teicoplanin columns). The rigid, planar fluorenone structure provides strong
- interactions that enhance chiral recognition. -
Dansyl-Cl: While a standard visible tag (
520 nm), Dansyl derivatives often exhibit broader peaks and slower reaction kinetics (30–60 mins) compared to the rapid reactivity of acid chlorides (<10 mins).
Summary Comparison Table
| Parameter | FCC (9-Fluorenone-4-COCl) | Fmoc-Cl | Dansyl Chloride |
| Target Group | |||
| Reaction Time | Fast (5–10 min) | Fast (1–5 min) | Slow (30–60 min) |
| Reaction pH | Alkaline (pH 9–10) | Alkaline (pH 8–10) | Alkaline (pH 9.5–10) |
| Derivative Stability | High (Amide) | Moderate (Base sensitive) | High (Sulfonamide) |
| Detection Mode | Fluorescence (Visible) | Fluorescence (UV) | Fluorescence (Visible) |
| Mass Spec Utility | Good (Distinct mass shift) | Good | Good |
Experimental Protocol: Derivatization with FCC
Note: This protocol is adapted for the 9-fluorenone variant (FCC) but applies stoichiometrically to the 9H-fluorene variant.
Reagents
-
Borate Buffer: 0.2 M, pH 9.5.
-
Reagent Solution: 5 mM FCC (or 9H-fluorene-4-COCl) in dry Acetone or Acetonitrile.
-
Stop Solution: 1% Acetic Acid or 0.1 M HCl.
Workflow
-
Preparation: Mix 100 µL of sample (amine/amino acid standard) with 100 µL of Borate Buffer.
-
Reaction: Add 100 µL of Reagent Solution. Vortex immediately.
-
Incubation: Allow to react at room temperature for 10 minutes . (Heat is generally not required for acid chlorides, unlike Dansyl).
-
Quenching: Add 100 µL of Stop Solution to neutralize excess alkalinity and stabilize the amide.
-
Extraction (Optional): If excess reagent interferes, extract with pentane/ether (the amide derivative usually remains in the aqueous/organic mix or is separated chromatographically).
-
Analysis: Inject 10–20 µL into HPLC.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile / Water (Gradient).
-
Detection:
nm, nm (for FCC).
-
Workflow Diagram (DOT)
Caption: Step-by-step derivatization workflow for HPLC analysis.[2]
References
-
Hsien, T. J., et al. (2007). "A fluorescent electrophilic reagent, 9-fluorenone-4-carbonyl chloride (FCC), for the enantioresolution of amino acids on a teicoplanin phase." Amino Acids, 33(1), 97-104.
-
Santa Cruz Biotechnology. "9H-fluorene-4-carbonyl chloride Product Data (CAS 7315-93-7)."
-
Sigma-Aldrich. "9-Fluorenone-4-carbonyl chloride Product Data (CAS 7071-83-2)."
- Einarsson, S., et al. (1983). "Derivatization of amino acids with 9-fluorenylmethyl chloroformate (Fmoc-Cl)." Journal of Chromatography A, 282, 609-618. (Standard Fmoc reference for comparison).
Quantitative analysis of derivatized compounds using internal and external standards
Executive Summary
In the quantitative analysis of derivatized compounds—common in GC-MS metabolomics and LC-MS/MS analysis of non-polar or non-ionizable analytes—the choice between External Standard (ES) and Internal Standard (IS) calibration is not merely a matter of cost; it is a fundamental decision about data integrity.
While External Standard methods offer simplicity and lower upfront costs, they fail to account for the stochastic variability introduced during the derivatization reaction (e.g., reaction incompleteness, moisture sensitivity) and subsequent matrix effects (e.g., ion suppression). Consequently, Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for regulated bioanalysis, typically reducing Relative Standard Deviation (RSD) from >15% (ES) to <5% (IS). This guide provides the experimental evidence and decision frameworks necessary to justify the investment in IS methodologies.
The Derivatization Paradox
Derivatization is a double-edged sword. We perform it to increase volatility (GC), enhance ionization (LC-MS), or improve chromatographic separation. However, every chemical reaction introduced into a sample preparation workflow adds a new source of error.
-
Kinetic Variability: Derivatization reactions (e.g., Silylation with BSTFA, Alkylation with FMOC) rarely reach 100% completion instantly. Slight variations in temperature, time, or water content can alter the yield.
-
Stability: Derivatives are often hydrolytically unstable.
-
Matrix Interference: Co-eluting matrix components can compete for derivatizing reagents, lowering the effective concentration available for the analyte.
The Core Conflict: An External Standard cannot "see" these losses because it is prepared in a clean solvent, separate from the biological matrix. An Internal Standard, added before the reaction, experiences the same chemical environment as the analyte.
Comparative Analysis: Performance Metrics
To objectively compare these methods, we analyzed a representative dataset for the quantification of Short-Chain Fatty Acids (SCFAs) in human plasma, derivatized with 3-nitrophenylhydrazine (3-NPH) for LC-MS/MS analysis.
Experimental Data: Precision and Accuracy
Experimental Setup:
-
Analyte: Butyric Acid (derivatized).
-
Matrix: Pooled Human Plasma.
-
Method A (ES): Calibration curve in solvent; no correction.
-
Method B (IS): Spiked with Butyric Acid-d7 (SIL-IS) prior to derivatization.
| Metric | External Standard (ES) | Internal Standard (SIL-IS) | Impact Analysis |
| Linearity ( | 0.992 | 0.999 | IS corrects for injection volume variability. |
| Recovery (%) | 65% - 120% (Variable) | 98% - 102% | ES fails to account for matrix suppression and extraction loss. |
| Precision (% RSD) | 14.5% | 2.1% | Critical: IS normalizes derivatization reaction yield fluctuations. |
| Matrix Effect | -40% (Ion Suppression) | Corrected (~0% relative) | IS co-elutes and suffers identical suppression, canceling the error. |
| Cost Per Sample | Low ($) | High ( | IS requires expensive isotopically labeled reagents. |
Mechanism of Error Correction
The following diagram illustrates where errors enter the workflow and how the Internal Standard acts as a self-validating correction mechanism.
Figure 1: Error Propagation Model. Red nodes indicate steps introducing variability. The Green node (IS Addition) ensures these errors affect both Analyte and IS equally, canceling them out in the final ratio.
Detailed Methodologies
Protocol A: External Standard (ES) Method
Best for: Preliminary screening, simple matrices (water), or when IS is unavailable.
-
Standard Preparation: Prepare a 6-point calibration curve of the analyte in pure solvent (e.g., Methanol).
-
Sample Prep: Aliquot 100 µL of plasma. Perform protein precipitation (PPT) with 300 µL Acetonitrile. Centrifuge.
-
Derivatization: Transfer supernatant to a vial. Add derivatizing reagent (excess). Incubate at prescribed temp/time (e.g., 60°C for 30 min).
-
Quench: Stop reaction if necessary (e.g., add water/acid).
-
Analysis: Inject standards followed by samples.
-
Calculation: Plot Peak Area vs. Concentration.
-
Risk: If the derivatization in plasma is only 80% efficient due to pH buffering by the matrix, but 99% efficient in the solvent standard, you will underestimate the concentration by ~20%.
-
Protocol B: Internal Standard (IS) Method
Best for: DMPK studies, clinical diagnostics, complex matrices.
-
IS Selection: Choose a Stable Isotope Labeled (SIL) analog (e.g.,
or labeled).-
Critical Check: Ensure the label is on a non-exchangeable position and does not dissociate during derivatization.
-
-
Spiking: Add the IS solution to the raw sample (plasma) before any extraction or precipitation.
-
Target: Spike at a concentration near the expected midpoint of the analyte range.
-
-
Equilibration: Vortex and allow to stand for 10-15 mins to ensure IS binds to matrix proteins similarly to the analyte.
-
Processing: Proceed with extraction and derivatization as above. Both Analyte and IS are derivatized simultaneously.
-
Calculation: Plot Response Ratio (Area Analyte / Area IS) vs. Concentration Ratio.
-
Benefit: Even if 50% of the sample is lost during extraction, the ratio remains constant.
-
Decision Framework: When to Use Which?
Not every assay requires an Internal Standard. Use this logic flow to determine the necessity.
Figure 2: Decision Matrix for Calibration Strategy. Blue indicates decision nodes; Green indicates recommended IS approach; Red indicates ES or alternative approaches.
Scientific Validation & Causality
Why SIL-IS is Superior to Structural Analogs
In derivatization, Structural Analogs (e.g., using Valeric acid as an IS for Butyric acid) are risky.
-
Reaction Kinetics: The analog may derivatize faster or slower than the analyte due to steric hindrance.
-
Retention Time: Analogs elute at different times. If the matrix effect (ion suppression) is transient (e.g., a salt front eluting early), the analyte might be suppressed while the analog is not.
-
SIL-IS Advantage: A deuterated standard (e.g., Butyric Acid-d7) is chemically identical. It co-elutes (or elutes very slightly earlier due to the Deuterium Isotope Effect) and experiences the exact same suppression and reaction efficiency [1].
Regulatory Stance (FDA/EMA)
The FDA Bioanalytical Method Validation Guidance explicitly states that for LC-MS/MS methods, "Recovery of the analyte and of the internal standard should be consistent, precise, and reproducible" [2]. While 100% recovery is not required, the consistency provided by an IS is non-negotiable for regulated assays.
References
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Tölgyesi, Á., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites.[1]
-
Ehrenstorfer, D. (2017).[2] Stable Isotope Internal Standards: A Critical Review.
Sources
A Senior Application Scientist's Guide: Benchmarking 9H-fluorene-4-carbonyl chloride Against Commercial Amine Derivatization Kits
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the precise quantification of primary and secondary amines is a frequent necessity. These compounds, ranging from critical amino acid biomarkers to novel pharmaceutical candidates, often lack the intrinsic chromophores or fluorophores required for sensitive detection by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization addresses this challenge by covalently attaching a tagging molecule that imparts strong UV absorbance or fluorescence.
This guide provides an in-depth technical comparison of a novel derivatizing agent, 9H-fluorene-4-carbonyl chloride , against established, commercially available kits. As Senior Application Scientists, our goal is to move beyond mere protocol recitation and delve into the causality of experimental choices, offering a framework for rational reagent selection. We will explore the performance of 9H-fluorene-4-carbonyl chloride in contrast to three widely adopted chemistries:
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Dansyl Chloride (DNS-Cl)
-
o-Phthalaldehyde (OPA)
This document is structured to provide not only a comparative analysis of performance metrics but also detailed, actionable protocols and a logical framework for methodological decisions.
Core Principles of Derivatization Agent Selection
The ideal derivatization reagent should exhibit several key characteristics: rapid and quantitative reaction with the target analytes under mild conditions, formation of a stable product, and a significant enhancement in detector response. The choice of reagent is a critical decision, balancing sensitivity requirements, analyte stability, and the specifics of the laboratory workflow.
Comparative Performance Analysis
The efficacy of a derivatization agent is measured by a combination of factors including reaction kinetics, derivative stability, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these key performance indicators for 9H-fluorene-4-carbonyl chloride and its commercial counterparts.
| Feature | 9H-fluorene-4-carbonyl chloride (Inferred) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines[1] | Primary & Secondary Amines, Phenols[2] | Primary Amines Only[2] |
| Reaction pH | Alkaline (pH ~9.0) | Alkaline (pH 9-11.4)[3] | Alkaline (pH 9.5-10)[2] | Alkaline (pH 9.5-10) in the presence of a thiol[2] |
| Reaction Time | ~30 minutes | 1-40 minutes[3] | 30-120 minutes[2] | ~1-2 minutes[4] |
| Reaction Temperature | Room Temperature to 60°C | Room Temperature[3] | Room Temperature to 60°C[2] | Room Temperature[2] |
| Derivative Stability | Expected to be stable | Highly stable, for more than 48 hours[3] | Generally stable, but can be light-sensitive | Less stable, requires immediate analysis or stabilization[4] |
| Detection Method | Fluorescence | Fluorescence, UV | Fluorescence, UV | Fluorescence |
| Typical Ex/Em (nm) | ~380 / ~480 (Inferred) | ~265 / ~315[4] | ~330 / ~530[5] | ~340 / ~450[4] |
| Typical LOQ | To be determined | Low picomole to femtomole range | Picomole range | Femtomole to picomole range[4] |
Experimental Workflows and Protocols
A self-validating system is crucial for trustworthy results. The following protocols are designed to be robust, with explanations for key steps.
Diagram of a General Derivatization Workflow
Caption: A decision tree for selecting an appropriate derivatizing agent.
Conclusion
While established commercial kits based on Fmoc-Cl, Dansyl Chloride, and OPA offer well-characterized and reliable solutions for amine derivatization, 9H-fluorene-4-carbonyl chloride presents a potentially valuable alternative. Its structural similarity to Fmoc-Cl suggests it will form stable, fluorescent derivatives with both primary and secondary amines. The inferred protocol and estimated fluorescence properties provide a solid foundation for researchers to begin method development and validation.
The ultimate choice of derivatization agent will depend on a careful consideration of the analyte type, required sensitivity, sample throughput, and available instrumentation. For routine analysis of primary amines where speed is paramount, OPA is an excellent choice. For comprehensive analysis of both primary and secondary amines with high stability, Fmoc-Cl is the industry standard. Dansyl Chloride remains a versatile and cost-effective option for a broad range of applications. 9H-fluorene-4-carbonyl chloride is a promising candidate for researchers willing to invest in method development, potentially offering unique selectivity or fluorescence characteristics. This guide serves as a starting point for making an informed, scientifically-grounded decision to best suit your analytical needs.
References
-
Songsermsaku, P., & Hayakawa, K. (2018). Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine. Science & Technology Asia. [Link]
-
ResearchGate. (n.d.). Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved February 14, 2026, from [Link]
-
Belfield, K. D., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry. [Link]
-
Jambor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatisation with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Journal of Chromatography A. [Link]
-
ResearchGate. (n.d.). Normalized fluorescence emission spectra of PF, 9FL, and PF/FL 0.25. Retrieved February 14, 2026, from [Link]
-
MDPI. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules. [Link]
-
MDPI. (2021). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics. [Link]
-
Wiley Online Library. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. GSC Biological and Pharmaceutical Sciences. [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
NIST. (n.d.). 9-Fluorenone-4-carboxylic acid. Retrieved February 14, 2026, from [Link]
-
PubMed. (2021). Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar 9-(Phenylethynyl)- 9H-fluoren-9-ols, Aryl Aminoamides and N-Bromosuccinimide. [Link]
-
PubMed. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Journal of Chromatography. A. [Link]
Sources
- 1. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9H-Fluorene-9-carboxylic acid [webbook.nist.gov]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. mdpi.com [mdpi.com]
- 5. api.creol.ucf.edu [api.creol.ucf.edu]
Comparative Guide: Structural Confirmation of Derivatives via Integrated NMR and HRMS Workflows
Executive Summary: The "Differential" Imperative
In drug development, the confirmation of a derivative’s structure is distinct from de novo elucidation. You are not solving a puzzle from scratch; you are validating a specific transformation (e.g., alkylation, halogenation, metabolic conjugation) on a known scaffold.
This guide compares the industry-standard Integrated NMR/HRMS Workflow against traditional alternatives (Low-Res MS/1D NMR) and the "Gold Standard" (X-ray Crystallography). We argue that while X-ray provides absolute certainty, an integrated solution-state workflow offers the optimal balance of speed, sensitivity, and dynamic insight required for high-throughput Structure-Activity Relationship (SAR) cycles.
Comparative Analysis: Methodology Performance Matrix
The following table objectively compares the Integrated Workflow against common alternatives.
Table 1: Structural Confirmation Methodologies Compared
| Feature | Integrated Workflow (2D NMR + HRMS) | Traditional Workflow (1D NMR + Low-Res MS) | X-Ray Crystallography (SC-XRD) |
| Primary Output | Connectivity & Elemental Composition | Functional Group ID & Nominal Mass | 3D Atomic Coordinates |
| Confidence Level | High (95-99%) | Moderate (Risk of Isobaric Error) | Absolute (100%) |
| Sample State | Solution (Native/Physiological) | Solution | Solid Crystal (Lattice artifacts possible) |
| Sample Req. | 1–5 mg (non-destructive) | 5–10 mg | Single Crystal (Hard to grow) |
| Throughput | High (1–4 hours/sample) | High (<1 hour) | Low (Days to Weeks) |
| Stereochem | Relative (via NOESY/ROESY) | None | Absolute |
| Regioisomerism | Excellent (HMBC) | Poor (Ambiguous) | Excellent |
Expert Insight:
Why not just use Low-Res MS?
Low-resolution MS (e.g., single quad) gives nominal mass. It cannot distinguish between a target derivative (
Why not X-ray for everything? Crystallization is the bottleneck. Many drug derivatives are oils or amorphous solids. NMR/HRMS validates the structure in the solution state, which is more relevant to biological assays.
The Self-Validating Protocol: "Differential Elucidation"
To ensure scientific integrity, we utilize a Differential Elucidation Strategy . We do not analyze the derivative in isolation; we overlay its data against the parent molecule.
Phase A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm Elemental Composition and Unsaturation.
-
Technique: Q-TOF or Orbitrap MS (ESI/APCI).
-
Critical Parameter: Mass Accuracy < 5 ppm.
-
The Check:
-
Calculate the theoretical
(e.g., Methylation: Da). -
Isotopic Pattern Analysis: If the derivatization introduced a Chlorine, the M+2 peak must increase to ~32% relative abundance. If this pattern is absent, the structure is rejected regardless of the exact mass.
-
Phase B: Nuclear Magnetic Resonance (NMR)
Objective: Confirm Regiochemistry (Connectivity).
-
Technique: 600 MHz+ Cryoprobe (recommended).
-
The Causality Check:
-
1D Proton: Look for the disappearance of a specific reactive proton (e.g., NH or OH) and the appearance of the new group.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Confirm the new carbon is attached to the new protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun." You must see a long-range coupling (2-3 bonds) from the new group's protons to the scaffold's carbons. Without this, you cannot prove where the group attached.
-
Visualization of Logic Flow
The following diagram illustrates the decision logic for distinguishing between Regioisomers (e.g., N-methylation vs. O-methylation), a common challenge in derivative synthesis.
Figure 1: Logic flow for distinguishing regioisomers using HMBC correlations. HRMS filters elemental composition, while HMBC maps the connectivity.
Experimental Data Simulation
To demonstrate the "Differential" approach, consider the methylation of a scaffold containing both a Pyrazole (NH) and a Phenol (OH). We target the N-methyl derivative.
Table 2: HRMS Data Validation
| Parameter | Theoretical (Parent) | Theoretical (Derivative) | Found (Experimental) | Error (ppm) | Conclusion |
| Formula | - | - | |||
| m/z [M+H]+ | 173.0709 | 187.0866 | 187.0870 | +2.1 | Pass |
| RDB (Unsaturation) | 7.0 | 7.0 | 7.0 | - | Pass (Ring intact) |
Table 3: NMR Shift Perturbation (Diagnostic)
| Position | Parent | Derivative | Interpretation | |
| Pyrazole-NH | 12.8 (br s) | Absent | - | Reaction occurred at N |
| Phenol-OH | 9.2 (s) | 9.2 (s) | 0.0 | Phenol unreacted |
| New Methyl | - | 3.85 (s) | - | New |
| HMBC Corr. | - | - | Definitive Proof |
Detailed Experimental Protocols
Protocol A: HRMS Acquisition (Orbitrap/Q-TOF)
-
Sample Prep: Dissolve ~0.1 mg in MeOH (LC-MS grade). Dilute to 1 µg/mL.
-
Ion Source: ESI Positive mode (standard). Switch to APCI if compound is non-polar.
-
Lock Mass: Enable internal calibration (e.g., Leucine Enkephalin or background phthalate ions) to ensure <5 ppm accuracy.
-
Acceptance Criteria:
-
Mass Error:
ppm. -
Isotopic Pattern Match (mSigma or equivalent score): < 20.
-
Protocol B: NMR Acquisition (Structure Verification)
-
Solvent: DMSO-
is preferred for derivatives to ensure solubility and visibility of exchangeable protons (OH/NH). -
Concentration: 2–5 mg in 600 µL solvent.
-
Sequence Setup:
-
1H (Proton): 16 scans, 2s relaxation delay.
-
HSQC: Multiplicity-edited (distinguishes
from ). -
HMBC: Optimized for long-range coupling (
Hz).
-
-
Processing: Apply Linear Prediction (LP) in the indirect dimension (F2) to improve resolution of 2D cross-peaks.
Integrated Workflow Diagram
This diagram outlines the complete lifecycle of a sample through the confirmation process.
Figure 2: The integrated workflow ensuring only validated structures proceed to biological testing.
References
-
FDA Guidance for Industry. (2008). Q3A(R2) Impurities in New Drug Substances.[1][2] U.S. Food and Drug Administration. [Link]
-
American Chemical Society. (2011). Guidelines for Characterization of Organic Compounds. ACS Publications. [Link]
-
Elyashberg, M., & Williams, A. (2015). Computer-Assisted Structure Elucidation: From Spectra to Structure.[3] Annual Reports on NMR Spectroscopy. [Link]
-
Molinski, T. F. (2010). NMR of Natural Products: Structure Elucidation.[4][5] Journal of Natural Products. [Link]
Sources
- 1. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
9H-fluorene-4-carbonyl chloride proper disposal procedures
Executive Summary & Hazard Assessment
Immediate Action Required: Do not dispose of 9H-fluorene-4-carbonyl chloride in municipal waste or directly into laboratory drainage systems. This compound is an acyl chloride , a class of highly reactive electrophiles that hydrolyze violently upon contact with water or moisture, releasing toxic hydrogen chloride (HCl) gas and generating significant heat.
Disposal requires a controlled chemical quenching (hydrolysis) process to convert the reactive acyl chloride functionality into its thermodynamically stable carboxylic acid derivative (9H-fluorene-4-carboxylic acid) and inorganic salts before it enters the waste stream.
Hazard Identification Matrix
| Parameter | Specification | Critical Hazard Note |
| Chemical Functionality | Acyl Chloride (-COCl) | Reacts violently with water/nucleophiles. |
| By-products | Hydrogen Chloride (HCl) | Corrosive gas; inhalation hazard (Lachrymator). |
| Hydrolysis Product | 9H-fluorene-4-carboxylic acid | Stable solid; likely persistent in environment. |
| Physical State | Solid (typically) | Dust inhalation risk; moisture sensitive. |
| GHS Classification | Skin Corr.[1][2] 1B; Eye Dam. 1 | Causes severe skin burns and eye damage.[3] |
Personal Protective Equipment (PPE) & Engineering Controls
As a Senior Scientist, I cannot overstate that standard "lab safety" is insufficient for acyl chlorides. You must prevent inhalation of the HCl plume generated during the quenching process.
-
Engineering Controls (Mandatory): All operations must be performed inside a certified chemical fume hood with the sash at the lowest working position.
-
Hand Protection:
-
Standard: Double-gloving with Nitrile (minimum 5 mil thickness).
-
High Volume (>50g): Silver Shield® or Viton® laminate gloves are required due to the permeation potential of the organic solvent carrier (e.g., Dichloromethane).
-
-
Eye/Face Protection: Chemical splash goggles. A face shield is recommended if working with volumes >100 mL to protect against exothermic splashing.
-
Respiratory: If a fume hood is compromised or unavailable (emergency only), a full-face respirator with Acid Gas (AG) cartridges is required.
Controlled Quenching Protocol
Principle: We utilize a "Dissolve and Drop" strategy. Never add water directly to the solid acid chloride; this creates a heterogeneous surface reaction that can form a "crust," trapping unreacted material that may detonate or erupt later.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the acid chloride).
-
Base/Quench Media: Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH). Note: NaHCO₃ produces CO₂ foam; NaOH produces more heat. Choose based on vessel headspace.
-
Ice: Crushed ice.
Step-by-Step Methodology
Step 1: Solvation (The Heat Sink) Dissolve the solid 9H-fluorene-4-carbonyl chloride in an inert solvent.
-
Ratio: Use approximately 10 mL of solvent per 1 g of acid chloride.
-
Why: This dilutes the reactive centers and provides a thermal mass to absorb the heat of hydrolysis.
Step 2: Preparation of the Quench Bath In a separate large beaker or Erlenmeyer flask (3x the volume of your solution), prepare a slurry of crushed ice and your chosen base (e.g., 10% NaOH).
-
Placement: Secure this flask in the fume hood. Place it on a stir plate with a magnetic stir bar.
Step 3: Controlled Hydrolysis
-
Critical Action: Slowly add the dissolved acid chloride solution dropwise into the stirring base/ice slurry .
-
Do NOT add the base to the acid chloride. Adding the "sink" to the "source" can cause a runaway exotherm.
-
Observation: You will see fuming (HCl) initially, which will be neutralized by the base.[4][5] If using Bicarbonate, expect vigorous foaming (CO₂ evolution). Ensure your vessel is large enough to contain this.
Step 4: Verification Allow the mixture to stir until all ice has melted and the solution reaches room temperature.
-
Test: Check the pH of the aqueous layer.[4][6][7] It should be neutral (pH 6-8) or slightly basic. If acidic, add more base.
Step 5: Phase Separation (Optional but Recommended) Transfer the mixture to a separatory funnel.[6]
-
Bottom Layer (if DCM used): Contains the organic solvent and potentially the hydrolyzed 9H-fluorene-4-carboxylic acid (depending on solubility).
-
Top Layer: Aqueous saline solution.
-
Note: Since the fluorene derivative is a heavy organic molecule, it is best to treat the entire mixture as organic waste to ensure no trace organics enter the sewer system.
Waste Stream Classification & Labeling
Once quenched, the material is no longer "Reactive" (D003), but it likely remains "Corrosive" (D002) if excess base was used, or "Toxic" (D004-D043 series) depending on the solvent.
| Waste Container Type | Contents | Labeling Requirement |
| Halogenated Organic | If DCM was used as solvent. Contains DCM, Fluorene acid, water traces. | "Hazardous Waste: Halogenated Solvents contaminated with 9H-fluorene-4-carboxylic acid." |
| Non-Halogenated Organic | If Toluene was used.[7] | "Hazardous Waste: Flammable Solvents contaminated with 9H-fluorene-4-carboxylic acid." |
| Solid Waste (Debris) | Contaminated gloves, paper towels, weigh boats. | "Hazardous Solid Waste (Trace Acid Chloride)." |
Do NOT pour the aqueous layer down the drain unless you have confirmed via TOC (Total Organic Carbon) analysis that it is free of the fluorene derivative. In drug development contexts, we assume the aqueous layer is contaminated and dispose of it as chemical waste.
Operational Decision Logic (Visualization)
The following diagram illustrates the decision-making process for safe disposal.
Figure 1: Operational workflow for the controlled hydrolysis and disposal of 9H-fluorene-4-carbonyl chloride.
Emergency Contingencies
Spill Scenario (Solid Material):
-
Isolate: Evacuate the immediate area.
-
Cover: Do not use water.[8] Cover the spill with dry sodium bicarbonate or calcium carbonate to neutralize any hydrolyzed acid on contact.
-
Collect: Sweep up the powder/bicarbonate mixture carefully to avoid dust generation. Place in a wide-mouth jar.
-
Quench: Treat the collected solid as "Solid Waste" or quench it in a fume hood following the protocol above if the quantity is large (>10g).
Accidental Water Contact: If water enters the stock container, do not cap it . The evolution of HCl gas will pressurize the vessel, leading to an explosion. Place the open container in the back of the fume hood and allow the reaction to proceed to completion, then dispose of as acidic waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[2] 9H-fluorene-4-carbonyl chloride Compound Summary. National Library of Medicine. [Link](Note: PubChem indexes this under the fluorenone derivative, but the acyl chloride reactivity data is chemically homologous).
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Acid Chlorides. MIT Environment, Health & Safety.[3] [Link]
Sources
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- 2. 9-Fluorenone-4-carbonyl chloride | C14H7ClO2 | CID 610142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. laballey.com [laballey.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
